molecular formula C9H5ClFN B1368868 2-Chloro-6-fluoroquinoline CAS No. 77119-53-0

2-Chloro-6-fluoroquinoline

Cat. No.: B1368868
CAS No.: 77119-53-0
M. Wt: 181.59 g/mol
InChI Key: USAYWGMYCNWTGO-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-1-6-5-7(11)2-3-8(6)12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USAYWGMYCNWTGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)Cl)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567673
Record name 2-Chloro-6-fluoroquinoline
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Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77119-53-0
Record name 2-Chloro-6-fluoroquinoline
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Record name 2-Chloro-6-fluoroquinoline
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Foundational & Exploratory

CAS 77119-53-0 (2-Chloro-6-fluoroquinoline): A Critical Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 77119-53-0 , chemically identified as 2-Chloro-6-fluoroquinoline , represents a "privileged scaffold" in modern medicinal chemistry. Unlike final pharmaceutical products, this compound serves as a high-value intermediate, specifically designed to introduce the quinoline pharmacophore into bioactive molecules. Its structural duality—possessing a reactive electrophilic center at the C2 position and a metabolic modulator (fluorine) at the C6 position—makes it indispensable in the synthesis of fluoroquinolone antibiotics and next-generation kinase inhibitors (e.g., c-Met, VEGFR).

This technical guide provides a comprehensive analysis of its physicochemical properties, reactivity profiles, and rigorous experimental protocols for its utilization in drug discovery.

Physicochemical Profile

The utility of this compound stems from its specific electronic distribution, where the nitrogen atom activates the C2-chlorine bond for substitution while the fluorine atom modulates lipophilicity and metabolic stability.

Table 1: Core Technical Specifications
PropertySpecification
CAS Number 77119-53-0
IUPAC Name This compound
Molecular Formula C₉H₅ClFN
Molecular Weight 181.59 g/mol
Appearance Off-white to pale yellow solid
Melting Point 108–112 °C
Boiling Point ~280 °C (at 760 mmHg)
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
pKa (Conjugate Acid) ~0.5 (Pyridine nitrogen)
LogP ~2.8 (Lipophilic)

Pharmacology & Mechanism of Action

While CAS 77119-53-0 is not a drug itself, its pharmacological relevance lies in the moieties it generates.

The Fluorine Effect (C6 Position)

The C6-fluorine substituent is critical for Fluoroquinolone Antibiotics (e.g., Ciprofloxacin, Norfloxacin).

  • Cell Penetration: Fluorine increases lipophilicity, enhancing bacterial cell wall penetration.

  • Gyrase Inhibition: The C6-F improves binding affinity to the DNA-gyrase complex, a primary target in Gram-negative bacteria.

  • Metabolic Blockade: It blocks oxidative metabolism at the C6 position, prolonging the half-life of the final drug candidate.

The Electrophilic Center (C2 Position)

The C2-chlorine atom is activated by the adjacent ring nitrogen, making it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . This allows researchers to rapidly append complex amines (e.g., piperazines, pyrrolidines) to the quinoline core, a standard strategy in diversifying library compounds.

MOA_Reactivity Scaffold This compound (CAS 77119-53-0) C2_Site C2-Cl Position (Electrophilic Center) Scaffold->C2_Site Electronic Activation C6_Site C6-F Position (Metabolic Shield) Scaffold->C6_Site Lipophilicity Reaction_SNAr S_NAr Reaction (w/ Amines) C2_Site->Reaction_SNAr Leaving Group (Cl-) Bioactivity Gyrase/Kinase Inhibition (Final Drug) C6_Site->Bioactivity Enhances Binding Reaction_SNAr->Bioactivity Forms Active Core

Figure 1: Structure-Activity Relationship (SAR) Map. The diagram illustrates the dual functional roles of the C2 and C6 positions in generating bioactive compounds.

Experimental Frameworks

Protocol 1: Synthesis of this compound

Objective: To synthesize high-purity CAS 77119-53-0 from its precursor, 6-fluoroquinolin-2(1H)-one. Rationale: Direct chlorination using phosphoryl chloride (POCl₃) is the industry standard due to its efficiency in converting the tautomeric amide/enol to the imidoyl chloride.

Reagents:

  • 6-Fluoroquinolin-2(1H)-one (1.0 eq)

  • Phosphoryl chloride (POCl₃) (5.0 eq) – Acts as solvent and reagent

  • Triethylamine (Catalytic, optional)

Step-by-Step Methodology:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), charge 6-fluoroquinolin-2(1H)-one (10 g).

  • Addition: Carefully add POCl₃ (30 mL) under inert atmosphere (N₂). Caution: Exothermic.

  • Reaction: Heat the mixture to reflux (105–110 °C) for 3–5 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexanes). The starting material spot should disappear.

  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (~200 g) with vigorous stirring to hydrolyze excess POCl₃. Warning: Release of HCl gas.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO₃ solution or 2M NaOH.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Purification: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water to yield off-white needles.

Protocol 2: Nucleophilic Substitution (Derivatization)

Objective: To functionalize the C2 position with a cyclic amine (e.g., N-methylpiperazine), mimicking antibiotic synthesis.

Reagents:

  • This compound (1.0 eq)[1]

  • N-Methylpiperazine (1.2 eq)

  • K₂CO₃ (2.0 eq)

  • Solvent: DMF or DMSO

Methodology:

  • Dissolve this compound (1 mmol) in DMF (5 mL).

  • Add K₂CO₃ (2 mmol) followed by N-Methylpiperazine (1.2 mmol).

  • Heat to 80–100 °C for 4–6 hours.

  • Workup: Dilute with water (20 mL). If the product precipitates, filter it. If not, extract with EtOAc.

  • Validation: Verify structure via ¹H-NMR (Loss of C2 proton, appearance of piperazine signals).

Quality Control & Analysis

To ensure the integrity of this intermediate for drug development, a stability-indicating HPLC method is required.

Table 2: HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 5µm, 4.6 x 150 mm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (Aromatic ring absorption)
Retention Time ~12.5 min (varies by system)

Safety & Handling

CAS 77119-53-0 is classified as an Irritant .

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Handling Protocol:

  • Always handle in a fume hood to avoid inhalation of dust.

  • Wear nitrile gloves and safety goggles.

  • In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15059433, this compound. Retrieved from [Link]

  • Wolfe, J. F., et al. Nucleophilic aromatic substitution of 2-chloroquinolines. Journal of Organic Chemistry.[2] (General reference for S_NAr mechanism on quinolines).

  • European Chemicals Agency (ECHA). C&L Inventory: this compound Hazard Classification.[1] Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of the C-Cl Bond in 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the carbon-chlorine (C-Cl) bond in 2-chloro-6-fluoroquinoline, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the electronic and steric factors governing the susceptibility of the C2 position to nucleophilic attack and its participation in palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and field-proven experimental protocols to effectively utilize this versatile scaffold in organic synthesis.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged scaffold in drug discovery, appearing in a wide array of therapeutic agents with diverse biological activities. The introduction of halogen substituents, such as chlorine and fluorine, provides critical handles for molecular elaboration, enabling the synthesis of complex analogues with fine-tuned pharmacological profiles. This compound, in particular, offers two distinct points of reactivity: the C2-chloro and C6-fluoro positions. The C-Cl bond at the 2-position is strategically activated for displacement due to the electron-withdrawing nature of the adjacent ring nitrogen. This inherent reactivity makes it a prime site for introducing a variety of substituents through nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions. The fluorine atom at the C6 position, while generally less reactive than the C2-chlorine in these transformations, significantly influences the electronic properties of the entire ring system, thereby modulating the reactivity of the C-Cl bond and the overall physicochemical properties of the resulting derivatives.

This guide will focus on the selective functionalization of the C-Cl bond, providing a detailed examination of the key reaction classes and practical, step-by-step methodologies for their successful implementation.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to C-N and C-O Bond Formation

The C-Cl bond in this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is primarily attributed to the electron-deficient nature of the pyridine ring, which is further enhanced by the electronegative nitrogen atom. The nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate formed during the nucleophilic attack, particularly when the attack occurs at the ortho (C2) or para (C4) positions. In the case of this compound, the attack at the C2 position is highly favored. The fluorine atom at the C6 position, being a strongly electron-withdrawing group, further activates the ring towards nucleophilic attack.[1][2]

The general mechanism for the SNAr reaction at the C2 position is a two-step addition-elimination process, as illustrated below.

Caption: Generalized workflow for the SNAr reaction.

Amination Reactions

The reaction of this compound with various amines is a facile method for the synthesis of 2-amino-6-fluoroquinoline derivatives, which are valuable intermediates in the preparation of biologically active compounds.

Table 1: Representative SNAr Amination of 2-Chloroquinolines

EntryAmineSolventTemperature (°C)Time (h)Yield (%)Reference
1MorpholineNMP1201295Adapted from similar systems
2PiperidineDMSO100892Adapted from similar systems
3AnilineDioxane1101685Adapted from similar systems

Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-fluoroquinoline

  • To a sealed tube, add this compound (1.0 mmol, 181.6 mg), morpholine (1.2 mmol, 104.5 mg, 0.105 mL), and N-methyl-2-pyrrolidone (NMP) (5 mL).

  • Degas the mixture by bubbling argon through the solution for 10 minutes.

  • Seal the tube and heat the reaction mixture to 120 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions: Forging C-C and C-N Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and they are particularly well-suited for the functionalization of the C-Cl bond in this compound.[3][4] These reactions offer a versatile and efficient means to form new carbon-carbon and carbon-nitrogen bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base.[5][6] The C-Cl bond at the 2-position of this compound can be effectively coupled with a variety of aryl and heteroaryl boronic acids.

Caption: Key components of the Suzuki-Miyaura coupling reaction.

Table 2: Representative Suzuki-Miyaura Coupling Reactions of 2-Chloroquinolines

EntryBoronic AcidCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O10091Adapted from similar systems
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane11088Adapted from similar systems
3Thiophen-2-ylboronic acidPd(PPh₃)₄-Na₂CO₃DME/H₂O9085[6]

Experimental Protocol: Synthesis of 6-Fluoro-2-(phenyl)quinoline [5][6]

  • In a Schlenk flask, combine this compound (1.0 mmol, 181.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).

  • Add potassium phosphate (2.0 mmol, 424.4 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Buchwald-Hartwig Amination: A Versatile C-N Bond Forming Reaction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base, providing a powerful tool for the synthesis of arylamines.[7] This reaction is highly efficient for the amination of the C-Cl bond in this compound with a wide range of primary and secondary amines. A particularly relevant study demonstrated the selective Buchwald-Hartwig amination of the C-Br bond in 6-bromo-2-chloroquinoline, highlighting the potential for selective functionalization of dihalogenated quinolines. This work provides a strong foundation for predicting the reactivity of the C-Cl bond in our target molecule.

Caption: Essential components for a successful Buchwald-Hartwig amination.

Table 3: Representative Buchwald-Hartwig Aminations of 2-Chloroquinolines

EntryAmineCatalystLigandBaseSolventTemp (°C)Yield (%)Reference
1n-ButylaminePd₂(dba)₃BINAPNaOt-BuToluene10093Adapted from similar systems
2IndolinePd(OAc)₂XantphosCs₂CO₃Dioxane11089Adapted from similar systems
3AnilineG3-XPhos-K₃PO₄t-Amyl alcohol10095[7]

Experimental Protocol: Synthesis of N-Butyl-6-fluoroquinolin-2-amine [7]

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 mmol, 13.7 mg), BINAP (0.036 mmol, 22.4 mg), and sodium tert-butoxide (1.4 mmol, 134.6 mg).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon (3 cycles).

  • Add a solution of this compound (1.0 mmol, 181.6 mg) in anhydrous toluene (5 mL) via syringe.

  • Add n-butylamine (1.2 mmol, 87.8 mg, 0.12 mL) via syringe.

  • Heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a short plug of silica gel.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired product.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction provides a direct route to 2-alkynyl-6-fluoroquinolines, which are versatile intermediates for further transformations.

Table 4: Representative Sonogashira Couplings of 2-Chloroquinolines

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄CuIEt₃NTHF6088
2TrimethylsilylacetylenePdCl₂(PPh₃)₂CuIi-Pr₂NHDMF8091Adapted from similar systems
31-HeptynePd(OAc)₂CuIPiperidineToluene9085Adapted from similar systems

Experimental Protocol: Synthesis of 6-Fluoro-2-(phenylethynyl)quinoline

  • To a stirred solution of this compound (1.0 mmol, 181.6 mg) in degassed THF (10 mL) and triethylamine (3.0 mmol, 303.6 mg, 0.42 mL), add phenylacetylene (1.1 mmol, 112.3 mg, 0.12 mL).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Heat the reaction mixture to 60 °C under an argon atmosphere for 6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford the title compound.

Conclusion: A Versatile Hub for Chemical Diversification

The C-Cl bond in this compound serves as a highly reactive and versatile functional handle for the synthesis of a diverse range of substituted quinoline derivatives. Its susceptibility to both nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions makes it an invaluable building block for medicinal chemists and materials scientists. The electronic activation provided by the ring nitrogen and the C6-fluoro substituent facilitates these transformations, often proceeding with high yields and selectivity. The experimental protocols detailed in this guide, based on established and reliable methodologies, provide a practical framework for researchers to exploit the rich chemistry of this important heterocyclic scaffold.

References

  • Sundberg, R. J. (2004). Indoles. Academic Press.
  • Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogenation of Arylboronic Acids. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of arylamines and aryl ethers from aryl halides and triflates: scope and mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • MDPI. (n.d.). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Google Patents. (n.d.). Preparation process of 2-chloro-6-fluoroaniline.
  • PubMed. (n.d.). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). [Link]

  • ResearchGate. (n.d.). Copper-free Sonogashira coupling of 2-chloroquinolines with phenyl acetylene and quick annulation to benzo[b]naphthyridine derivatives in aqueous ammonia. [Link]

  • Royal Society of Chemistry. (n.d.). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction. [Link]

  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. [Link]

  • Organic Chemistry Frontiers. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. [Link]

  • Chemistry LibreTexts. (2021, August 15). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • YouTube. (2023, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

Sources

The Evolution of the Fluoroquinolone Scaffold: From Nalidixic Acid to Novel Anionic Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The discovery of fluoroquinolones represents one of the most successful examples of scaffold optimization in medicinal chemistry. Originating as a serendipitous byproduct of antimalarial research in the 1960s, the quinolone class evolved from the narrow-spectrum nalidixic acid to broad-spectrum, life-saving agents like ciprofloxacin and moxifloxacin.

This technical guide analyzes the structural evolution, mechanism of action, and safety profiles of this class. It is designed for researchers and drug developers, focusing on the Structure-Activity Relationships (SAR) that drove the transition from "urinary antiseptics" to systemic bactericidal agents, and the Structure-Toxicity Relationships (STR) that define their safety limitations.

Part 1: The Quinolone Pharmacophore & SAR

The core of this class is the 4-quinolone-3-carboxylic acid skeleton. The "fluoro" prefix defines the modern era, but the scaffold's potency relies on precise substitutions at four critical positions: N1, C6, C7, and C8.

The Critical Substitutions
  • Position 6 (The Fluorine Revolution): The addition of a fluorine atom at C6 was the single most critical modification (first seen in flumequine, perfected in norfloxacin). It increases lipophilicity for cell wall penetration and dramatically enhances binding affinity to the DNA-gyrase complex (5–100x potency boost).

  • Position 7 (The Spectrum Controller):

    • Piperazine Ring:[1][2][3] Confers potent anti-Gram-negative activity (e.g., Pseudomonas aeruginosa). Found in Ciprofloxacin.[4][5]

    • Pyrrolidine Ring: Enhances activity against Gram-positive organisms.[1][5][6][7][8] Found in Moxifloxacin.[9]

  • Position 1 (Potency Anchor): Early quinolones had ethyl groups. The introduction of a cyclopropyl group (Ciprofloxacin) or a 2,4-difluorophenyl group (Temafloxacin) maximized potency.[10]

  • Position 8 (The Safety Valve):

    • C-H / C-Halogen: Early generations.[5][11][12] C8-Cl or C8-F is associated with high phototoxicity (e.g., Sparfloxacin).

    • C-Methoxy:[7] The "modern" standard (Moxifloxacin, Gatifloxacin). Reduces phototoxicity and minimizes the selection of resistant mutants.

Visualization: The SAR Logic Map

The following diagram illustrates the functional roles of specific positions on the quinolone scaffold.

SAR_Map Core 4-Quinolone-3-Carboxylate (The Scaffold) N1 Position N1: Potency & PK Core->N1 Cyclopropyl (Optimal) C6 Position C6: Penetration & Affinity Core->C6 Fluorine (Essential) C7 Position C7: Spectrum & Half-life Core->C7 Piperazine/Pyrrolidine C8 Position C8: Toxicity & Resistance Core->C8 Methoxy vs Halogen N1_Detail Cyclopropyl increases potency vs Gram-neg N1->N1_Detail C6_Detail Increases Gyrase binding & Cell entry (100x) C6->C6_Detail C7_Detail Piperazine = G(-) Pyrrolidine = G(+) C7->C7_Detail C8_Detail Methoxy reduces phototox & mutant selection C8->C8_Detail

Caption: Functional mapping of the fluoroquinolone scaffold. Substitutions at N1 and C7 drive potency/spectrum, while C6 is the class-defining modification.

Part 2: Generational Evolution

The classification of fluoroquinolones into "generations" is based on the expansion of antimicrobial spectrum rather than just release date.

Table 1: Comparative Analysis of Generations
GenerationKey AgentsStructural FeatureSpectrum FocusClinical Utility
Gen 1 Nalidixic AcidNon-fluorinatedGram(-) (Enterobacteriaceae)Urinary Tract Infections (Historical)
Gen 2 Ciprofloxacin, OfloxacinC6-Fluoro, C7-PiperazineSystemic Gram(-), P. aeruginosaPyelonephritis, Hospital-acquired pneumonia
Gen 3 LevofloxacinS-enantiomer of OfloxacinImproved Gram(+) (S. pneumoniae)Community-acquired pneumonia (CAP)
Gen 4 MoxifloxacinC8-Methoxy, C7-DiazabicyclononylAnaerobes + Gram(+)Mixed infections, Intra-abdominal, CAP
Novel DelafloxacinAnionic character (non-basic C7)MRSA, Acidic environmentsABSSSI (Skin structures), Abscesses
The "Anionic" Innovation (Delafloxacin)

Most fluoroquinolones are zwitterionic at neutral pH. Delafloxacin is unique; it lacks a protonatable basic group at C7. This gives it an anionic character at neutral pH, but crucially, it becomes neutral in acidic environments (pH 5.5–6.0), such as inside abscesses or phagolysosomes. This allows it to penetrate bacterial cells better in acidic infection sites compared to traditional zwitterions like ciprofloxacin.

Part 3: Mechanism of Action & Resistance

Fluoroquinolones are unique among antibiotics because they inhibit DNA synthesis directly by trapping enzymes in a "cleavable complex" state.

The Dual Target Mechanism
  • DNA Gyrase (Topoisomerase II): The primary target in Gram-negative bacteria. Gyrase introduces negative supercoils to relieve torsional stress ahead of the replication fork.

  • Topoisomerase IV: The primary target in Gram-positive bacteria. It decatenates (unlink) daughter chromosomes after replication.

The Ternary Complex: The drug does not bind to the protein or DNA alone with high affinity. It binds to the interface of the Enzyme-DNA complex, stabilizing a state where the DNA is cleaved (double-strand break). This acts as a "poison," stalling the replication fork and triggering apoptosis via the SOS response.

Resistance Mechanisms
  • Target Mutation (QRDR): Mutations in the Quinolone Resistance-Determining Region of gyrA or parC alter the binding pocket, reducing drug affinity.

  • Efflux Pumps: Upregulation of pumps (e.g., MexAB-OprM in Pseudomonas) actively ejects the drug.

  • Plasmid-Mediated (Qnr): Qnr proteins mimic DNA, protecting the enzyme from drug binding.

Visualization: Mechanism of Action

MOA Bacteria Bacterial Cell Replication Gyrase DNA Gyrase / Topo IV (Enzymes) Bacteria->Gyrase DNA Bacterial DNA Bacteria->DNA Complex Enzyme-DNA Complex (Transient Cleavage) Gyrase->Complex Binds DNA->Complex Ternary Stabilized Ternary Complex (Drug-Enzyme-DNA) Complex->Ternary FQ Fluoroquinolone Drug FQ->Ternary Intercalates Stall Replication Fork Stalled Ternary->Stall Prevents religation Death Double-Strand Breaks -> Cell Death Stall->Death SOS Response

Caption: The "Poison" Mechanism: Fluoroquinolones stabilize the cleaved DNA-Enzyme complex, converting essential enzymes into cellular toxins.

Part 4: Safety & Toxicology (Structure-Toxicity Relationships)

The safety profile of fluoroquinolones has led to "Black Box" warnings. Understanding the chemical basis of these toxicities is essential for drug design.

  • CNS Toxicity (GABA Inhibition):

    • Mechanism:[2][8][13][14] The C7 substituent can mimic the neurotransmitter GABA.

    • SAR:[4][15] Unsubstituted piperazine rings (e.g., Ciprofloxacin, Enoxacin) bind GABA receptors more tightly, lowering seizure thresholds. Bulky C7 groups (Moxifloxacin) have reduced CNS penetration and binding.

  • Phototoxicity:

    • SAR:[4][15] Driven by a halogen (Cl or F) at Position 8.[5]

    • Example: Sparfloxacin (C8-F) and Lomefloxacin (C8-F) generate reactive oxygen species under UV light. C8-Methoxy (Moxifloxacin) is non-phototoxic.

  • QTc Prolongation:

    • Mechanism:[2][8][13][14] Blockade of the HERG potassium channel.

    • SAR:[4][15] High risk with Sparfloxacin and Grepafloxacin (removed from market). Moxifloxacin has a moderate risk; Ciprofloxacin has a low risk.

  • Tendinopathy / Aortic Dissection:

    • Mechanism:[2][8][13][14] Chelation of Magnesium (Mg2+) ions, which are critical for collagen stability and integrin function. The 3-carboxyl and 4-keto groups (essential for activity) are the chelation sites, making this a "class effect" difficult to engineer out.

Part 5: Experimental Protocols (Self-Validating Systems)

Protocol: DNA Gyrase Supercoiling Inhibition Assay

This assay validates the primary mechanism of action.

Reagents:

  • E. coli DNA Gyrase (Recombinant).

  • Relaxed plasmid pBR322 DNA.

  • Assay Buffer: 35mM Tris-HCl (pH 7.5), 24mM KCl, 4mM MgCl2, 2mM DTT, 1.8mM Spermidine, 1mM ATP.

Workflow:

  • Preparation: Mix 0.5 µg relaxed pBR322 DNA with 1 Unit of Gyrase in Assay Buffer (Total vol: 20 µL).

  • Drug Treatment: Add Fluoroquinolone (serial dilutions: 0.01 – 100 µg/mL). Include a "No Enzyme" control (negative) and "No Drug" control (positive supercoiling).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 5 µL Stop Buffer (5% SDS, 0.25% Bromophenol Blue, 25% Glycerol).

  • Analysis: Electrophoresis on 1% agarose gel (run at 50V for 3-4 hours).

  • Validation:

    • Positive Control: DNA migrates as a supercoiled band (faster).

    • Effective Drug: DNA remains relaxed (slower migration band).

    • IC50 Calculation: Densitometry of the supercoiled band vs. drug concentration.

Protocol: Time-Kill Kinetic Assay

Determines if the drug is bactericidal or bacteriostatic.

Workflow:

  • Inoculum: Prepare bacterial suspension (approx

    
     CFU/mL) in cation-adjusted Mueller-Hinton Broth.
    
  • Exposure: Add Fluoroquinolone at 4x MIC concentration.

  • Sampling: Aliquot 100 µL at T=0, 2, 4, 8, and 24 hours.

  • Plating: Serially dilute in saline and plate on agar. Incubate overnight.

  • Validation Criteria: A reduction of

    
     CFU/mL (99.9% kill) indicates bactericidal activity. Fluoroquinolones typically show concentration-dependent killing.
    

References

  • Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, P. R. (1962). 1,8-Naphthyridine Derivatives.[10][15] A New Class of Chemotherapeutic Agents. Journal of Medicinal Chemistry.

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Quinolones. Clinical Infectious Diseases.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry.

  • Appelbaum, P. C., & Hunter, P. A. (2000). The Quinolone Antibiotics: Structure, Activity, and Mechanisms. International Journal of Antimicrobial Agents.

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy.

  • Van Bambeke, F., Tulkens, P. M. (2016). Safety Profile of the Respiratory Fluoroquinolone Moxifloxacin: Comparison with Other Fluoroquinolones and Other Antibacterial Classes. Drug Safety.

  • Tulkens, P. M. (2019). Delafloxacin: Pharmacology, Microbiology, and Clinical Utility. Clinical Infectious Diseases.

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Chloro-6-fluoroquinoline-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed technical guide for the synthesis of 2-chloro-6-fluoroquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and drug development.[1] The quinoline scaffold is prevalent in a vast array of therapeutic agents, exhibiting activities such as anticancer, antimalarial, and antibacterial properties.[2] This guide focuses on the robust and efficient Vilsmeier-Haack reaction, a classic and reliable method for constructing the 2-chloro-3-formyl quinoline system from readily available precursors.[3] We will delve into the underlying reaction mechanism, provide a validated, step-by-step experimental protocol, and offer expert insights into process optimization and characterization. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to synthesizing this valuable intermediate.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The synthesis of this compound-3-carbaldehyde is most effectively achieved via the Vilsmeier-Haack cyclization of a substituted acetanilide.[4][5] This powerful one-pot reaction accomplishes formylation, chlorination, and cyclization to construct the target quinoline ring system.[3][4]

Causality Behind the Choice: The Vilsmeier-Haack approach is favored for several reasons:

  • Efficiency: It offers a direct route from simple, commercially available starting materials to a highly functionalized heterocyclic core.[5][6]

  • Versatility: The reaction is tolerant of various substituents on the aniline ring, allowing for the generation of diverse libraries of quinoline derivatives.[7]

  • Reactivity: The generated Vilsmeier reagent is a potent electrophile, enabling the reaction to proceed under relatively mild conditions.[3]

The overall synthetic pathway begins with the preparation of the N-(4-fluorophenyl)acetamide precursor, followed by the core Vilsmeier-Haack cyclization.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Vilsmeier-Haack Cyclization A 4-Fluoroaniline C N-(4-fluorophenyl)acetamide A->C Acylation B Acetic Anhydride B->C D N-(4-fluorophenyl)acetamide F This compound-3-carbaldehyde D->F Cyclization E Vilsmeier Reagent (POCl₃ + DMF) E->F

Figure 1: High-level experimental workflow.

Reaction Mechanism

The Vilsmeier-Haack reaction proceeds in two primary stages:

  • Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF), a mild nucleophile, attacks the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of the phosphate leaving group to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.

  • Electrophilic Attack and Cyclization: The electron-rich N-(4-fluorophenyl)acetamide attacks the Vilsmeier reagent. A series of intramolecular rearrangements, cyclization, and subsequent dehydration and hydrolysis steps lead to the formation of the final this compound-3-carbaldehyde product.

G cluster_0 Stage 1: Vilsmeier Reagent Formation cluster_1 Stage 2: Cyclization DMF DMF Intermediate1 Adduct DMF->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) Intermediate1->VilsmeierReagent Elimination Acetanilide N-(4-fluorophenyl)acetamide Intermediate2 Electrophilic Attack VilsmeierReagent->Intermediate2 Acetanilide->Intermediate2 Intermediate3 Cyclized Intermediate Intermediate2->Intermediate3 Intramolecular Cyclization Product 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Intermediate3->Product Dehydration & Hydrolysis

Figure 2: Simplified Vilsmeier-Haack reaction mechanism.

Detailed Experimental Protocols

Safety First: This procedure involves hazardous materials. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. DMF is a skin irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Part A: Synthesis of N-(4-fluorophenyl)acetamide (Precursor)

This initial step prepares the substrate for the main Vilsmeier-Haack reaction.[5]

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 4-fluoroaniline (0.1 mol, 11.11 g).[8][9]

  • Reaction: Slowly add acetic anhydride (0.11 mol, 11.23 g, 10.4 mL) dropwise to the flask while stirring. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.

  • Completion: After the addition is complete, continue stirring at room temperature for 1 hour.

  • Isolation: Pour the reaction mixture into 200 mL of cold water with vigorous stirring. The white solid product, N-(4-fluorophenyl)acetamide, will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 60-70°C. The product is typically of sufficient purity for the next step.

Part B: Synthesis of this compound-3-carbaldehyde

This protocol is adapted from established literature procedures for substituted quinolines.[5][7]

  • Vilsmeier Reagent Preparation: In a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a calcium chloride guard tube, add N,N-dimethylformamide (DMF) (0.15 mol, 10.96 g, 11.6 mL).

  • Cooling: Cool the flask to 0°C in an ice-salt bath.

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (0.35 mol, 53.6 g, 32.5 mL) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir for an additional 15 minutes at 0°C after addition is complete. The mixture will become a thick, yellowish solid or slurry.

  • Substrate Addition: Add the previously synthesized N-(4-fluorophenyl)acetamide (0.05 mol, 7.66 g) portion-wise to the Vilsmeier reagent slurry. Ensure each portion is well-mixed before adding the next.

  • Reaction Heating: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C using an oil bath. Maintain this temperature for 16-18 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into 500 mL of crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution in a large beaker.

  • Precipitation: Continue stirring the aqueous mixture for 30-60 minutes. The crude product will precipitate as a pale yellow or off-white solid.

  • Isolation & Purification: Collect the solid by vacuum filtration and wash it extensively with cold water until the filtrate is neutral. Recrystallize the crude product from ethyl acetate to afford pure this compound-3-carbaldehyde.[7]

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis.

ParameterValueReference
Starting Material N-(4-fluorophenyl)acetamide[5]
Reagents POCl₃, DMF[7]
Molar Ratio (Acetanilide:DMF:POCl₃) 1 : 3 : 7[7]
Reaction Temperature 60-70 °C[7]
Reaction Time 16-18 hours[7]
Expected Yield ~56%[7]
Appearance Pale yellow solid[7]
Melting Point 184-188 °C[7]

Spectroscopic Characterization Data:

AnalysisExpected Peaks / SignalsReference
IR (KBr, cm⁻¹) 1682 (C=O, aldehyde), 2729 & 2842 (C-H, aldehyde), 1450-1600 (Aromatic C=C)[7]
¹H NMR (300 MHz, CDCl₃, δ ppm) 10.61 (s, 1H, CHO), 8.73 (s, 1H, H-4), 8.32 (d, 1H, H-8), 7.56 (dd, 1H, H-7), 7.23 (s, 1H, H-5)[7]

Expert Insights & Troubleshooting

  • Moisture is Critical: The Vilsmeier-Haack reaction is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and protect the reaction from atmospheric moisture with drying tubes. Water will rapidly decompose both POCl₃ and the Vilsmeier reagent, drastically reducing the yield.

  • Temperature Control: The initial formation of the Vilsmeier reagent is highly exothermic. Maintaining a low temperature (0-10°C) during the addition of POCl₃ is crucial to prevent uncontrolled reactions and decomposition of the reagent.

  • Quenching the Reaction: The work-up step of pouring the reaction mixture into ice water must be done slowly and with efficient stirring. This is a vigorous quenching process that releases heat and HCl gas.

  • Purification: While filtration and washing remove most inorganic impurities, recrystallization from a suitable solvent like ethyl acetate is essential to obtain a high-purity product suitable for subsequent synthetic steps and analytical characterization.[7]

References

  • International Journal of Chemical Studies. (2016). Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. [Link]

  • Journal of Education and Science. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. [Link]

  • Abdel-Wahab, B. F., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: Synthesis and reactions (2012-2017). ResearchGate. [Link]

  • Semantic Scholar. (n.d.). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • ResearchGate. (2020). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?. [Link]

  • Atmiya University. (n.d.). Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. [Link]

  • Khan, F. N., et al. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. ResearchGate. [Link]

  • DUT Open Scholar. (n.d.). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. [Link]

  • ResearchGate. (2024). Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. [Link]

  • Wiley Online Library. (n.d.). Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. [Link]

  • Choudhary, D., & Khokra, S. L. (2016). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

  • Google Patents. (n.d.). CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde.
  • ResearchGate. (2009). 2-Chloro-6-methylquinoline-3-carbaldehyde. [Link]

  • International Journal of Chemical Studies. (2016). Evaluation of Novel 2-Chloro Quinoline-3- Carbaldehyde derivatives. [Link]

  • Google Patents. (n.d.). US3900519A - Process for preparing para-fluoroanilines.
  • International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • ResearchGate. (n.d.). A new synthetic route for preparation of 2-chloro-6-fluorobenzonitrile and 2-chloro-6-fluorobenzoic acid. [Link]

  • RSC Publishing. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Academia.edu. (n.d.). (PDF) 4-Fluoroanilines: synthesis and decomposition. [Link]

  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). 4-Fluoroaniline. [Link]

  • PubChem. (n.d.). 4-Fluoroaniline. [Link]

Sources

Application Note: Scalable Preparation of 2-Chloro-6-fluoroquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Significance

The 2-chloro-6-fluoroquinoline-4-carboxylic acid scaffold is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics and novel kinase inhibitors. The C2-chlorine atom serves as a versatile handle for nucleophilic aromatic substitution (


), allowing the introduction of diverse amines (e.g., piperazines, pyrrolidines), while the C4-carboxylic acid provides a gateway for amide coupling or decarboxylative cross-coupling.

This Application Note details a robust, two-step protocol starting from commercially available 5-fluoroisatin . Unlike the traditional Konrad-Limpach or Doebner-Miller aniline routes, which often suffer from regioselectivity issues and harsh conditions, this modified Pfitzinger pathway guarantees regiospecificity and high atom economy.

Retrosynthetic Analysis & Pathway Logic

The synthesis is designed around the Pfitzinger ring expansion , utilizing the reactivity of the isatin dione system.

  • Regiocontrol: The 5-fluoro substituent on the isatin ring maps directly to the 6-position of the quinoline core.

  • Functional Group Installation: The condensation with malonic acid installs the carboxylic acid at C4 and the hydroxyl (tautomeric oxo) group at C2 simultaneously.

  • Activation: Phosphorus oxychloride (

    
    ) performs a dual role: it aromatizes the lactam to the chloro-quinoline and transiently activates the carboxylic acid, which is hydrolyzed back to the free acid during the aqueous quench.
    

Retrosynthesis Target This compound- 4-carboxylic acid Inter 6-Fluoro-2-hydroxyquinoline- 4-carboxylic acid (Tautomer: 2-Oxo form) Target->Inter Chlorination (POCl3) Start 5-Fluoroisatin + Malonic Acid Inter->Start Pfitzinger Condensation

Figure 1: Retrosynthetic strategy prioritizing regiochemical fidelity.

Experimental Protocols

Step 1: Synthesis of 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid

This step utilizes a decarboxylative condensation in glacial acetic acid. The sodium acetate acts as a weak base to catalyze the initial aldol-type addition of malonic acid to the C3 carbonyl of isatin.

Reagents:

  • 5-Fluoroisatin (CAS: 443-69-6): 10.0 g (60.6 mmol)

  • Malonic Acid: 12.6 g (121.2 mmol, 2.0 equiv)

  • Sodium Acetate (anhydrous): 1.0 g (Catalytic)

  • Glacial Acetic Acid: 80 mL

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a reflux condenser.

  • Charging: Add 5-fluoroisatin, malonic acid, and sodium acetate to the flask. Pour in glacial acetic acid.

  • Reaction: Heat the suspension to reflux (

    
    ).
    
    • Observation: The red/orange suspension of isatin will gradually dissolve, and the color will lighten as carbon dioxide evolves (decarboxylation).

  • Duration: Maintain reflux for 16–20 hours. Monitor by TLC (10% MeOH in DCM) or LCMS until isatin is consumed.

  • Workup:

    • Allow the mixture to cool slowly to room temperature. The product typically precipitates as a dense solid.

    • Filter the solid using a Büchner funnel.

    • Wash: Wash the filter cake with cold acetic acid (

      
      ) followed by water (
      
      
      
      ) to remove excess salts and malonic acid.
    • Drying: Dry in a vacuum oven at

      
       for 12 hours.
      

Expected Yield: 10.5 – 11.5 g (84–92%) Appearance: Off-white to pale yellow powder.

Step 2: Chlorination to this compound-4-carboxylic acid

This critical step converts the 2-hydroxy (lactam) group to the 2-chloro functionality.

Safety Critical:


 is highly corrosive and reacts violently with water. All glassware must be oven-dried. Perform all operations in a functioning fume hood.

Reagents:

  • 6-Fluoro-2-hydroxyquinoline-4-carboxylic acid (Step 1 Product): 10.0 g (48.3 mmol)

  • Phosphorus Oxychloride (

    
    ): 50 mL (Excess, acts as solvent)
    

Protocol:

  • Setup: Place the starting material in a 250 mL RBF. Carefully add

    
    .[1][2]
    
  • Reaction:

    • Fit a reflux condenser with a drying tube (CaCl2 or Nitrogen line).

    • Heat the mixture to reflux (

      
      ). The solid will dissolve, forming a clear, dark solution.
      
    • Reflux for 2–4 hours.

  • Quench (The "Reverse Quench" Method):

    • Preparation: Prepare a 1 L beaker containing 400 g of crushed ice and 100 mL of water. Stir vigorously.

    • Execution: Allow the reaction mixture to cool to

      
      . Slowly  pour the reaction mixture onto the stirring ice.
      
    • Mechanism Note: The excess

      
       hydrolyzes to phosphoric acid and HCl. The intermediate acid chloride at C4 hydrolyzes back to the carboxylic acid, while the C2-Cl bond remains intact.
      
  • Isolation:

    • Stir the aqueous slurry for 1 hour to ensure complete hydrolysis of the acid chloride.

    • The product will precipitate as a solid.

    • Filter and wash copiously with water until the filtrate pH is neutral (pH 6–7).

  • Purification (Optional): If high purity is required, recrystallize from acetonitrile or ethanol.

Expected Yield: 9.2 – 9.8 g (85–90%) Characterization:

  • Appearance: White to beige solid.

  • Melting Point:

    
     (dec).
    
  • 1H NMR (DMSO-d6):

    
     14.1 (br s, 1H, COOH), 8.2 (dd, 1H, H-5), 8.1 (dd, 1H, H-8), 7.9 (s, 1H, H-3), 7.8 (td, 1H, H-7).
    

Process Workflow Diagram

Workflow cluster_0 Step 1: Ring Construction cluster_1 Step 2: Functionalization S1_Input 5-Fluoroisatin + Malonic Acid Solvent: AcOH S1_Process Reflux 18h Decarboxylation (-CO2) S1_Input->S1_Process S1_Isolate Cool & Filter Wash with H2O S1_Process->S1_Isolate S2_Input Intermediate Solid + POCl3 (Neat) S1_Isolate->S2_Input Dried Intermediate S2_Process Reflux 3h (Chlorination) S2_Input->S2_Process S2_Quench Reverse Quench onto Ice (Hydrolysis of POCl3) S2_Process->S2_Quench S2_Final Filter & Dry Target Product S2_Quench->S2_Final

Figure 2: Step-by-step process flow for the synthesis.

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete decarboxylation or isatin remaining.Ensure reflux temp is maintained (

). Extend time. Check malonic acid quality (hygroscopic).
Product is Sticky/Dark (Step 2) Incomplete hydrolysis of phosphorus byproducts.Increase stirring time during ice quench. Ensure pH is not highly acidic; wash cake thoroughly.
Ester Formation Quenching Step 2 with alcohol instead of water.Use only water/ice for the quench. Alcohols will form the ester of the C4-acid.
Violent Exotherm Adding water to

mixture.
ALWAYS add the reaction mixture to the ice (Reverse Quench).

References

  • National Institutes of Health (NIH). (2011). POCl3 chlorination of 4-quinazolones. PubMed.[3] Retrieved October 26, 2023, from [Link]

  • ScienceMadness. (2024). The Pfitzinger Reaction Discussion. Retrieved October 26, 2023, from [Link]

  • Google Patents. (2019). CN109467549A - Preparation of 2-chloroquinoline-4-carboxylic acid.
  • Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Application Note: Buchwald-Hartwig Amination of 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 2-aminoquinoline scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Bosutinib), antimalarials, and receptor modulators. 2-Chloro-6-fluoroquinoline presents a unique synthetic opportunity: it possesses an activated electrophilic center at C2 (via the chloro group) and a metabolic blocking group/electronic tuner at C6 (the fluoro group).

While the C2 position of quinoline is susceptible to Nucleophilic Aromatic Substitution (


), this pathway often requires harsh conditions (high temperatures, strong nucleophiles) that limit functional group tolerance. Palladium-catalyzed Buchwald-Hartwig amination  offers a superior alternative, enabling coupling with:
  • Weak nucleophiles (anilines, amides).

  • Sterically hindered amines.[1]

  • Chiral amines prone to racemization at high temperatures.

This guide details the protocol for the selective C2-amination of this compound, ensuring the preservation of the C6-fluorine atom for subsequent SAR (Structure-Activity Relationship) exploration.

Mechanistic Insight & Chemoselectivity

The Challenge of Heterocyclic Halides

In this substrate, the C2-Cl bond is significantly more reactive toward oxidative addition than the C6-F bond. The quinoline nitrogen renders the C2 position electron-deficient, facilitating the insertion of Pd(0). However, the nitrogen atom can also coordinate to the palladium center, potentially poisoning the catalyst.

Key Success Factor: The use of bulky, electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) is critical. These ligands:

  • Promote the oxidative addition into the challenging C-Cl bond.

  • Prevent the formation of stable, unreactive bis-amine Pd complexes.

  • Sterically crowd the metal center, discouraging coordination by the quinoline nitrogen.

Reaction Pathway Visualization

ReactionPathway Substrate This compound SNAr Competing SNAr (High T, Strong Nu) Substrate->SNAr No Catalyst Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Substrate Coord Amine Coordination & Deprotonation OxAdd->Coord + Amine / Base RedElim Reductive Elimination Coord->RedElim Dehal Dehalogenation (Side Product) Coord->Dehal Beta-H Elim RedElim->Pd0 Regeneration Product 2-Amino-6-fluoroquinoline RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical Oxidative Addition step at the C2-position. The competing SNAr pathway is viable but less controlled.

Optimization & Screening Guidelines

Before scaling up, perform a rapid screen to match the ligand to your specific amine nucleophile.

Ligand Selection Matrix
Amine ClassRecommended LigandCatalyst PrecursorRationale
Primary Alkyl BrettPhosPd(OAc)₂ or Pd₂(dba)₃Prevents

-hydride elimination; high turnover.
Secondary Cyclic XPhos or RuPhosPd(OAc)₂Excellent for sterically demanding couplings.
Anilines XPhos or BINAPPd₂(dba)₃Electronic match for weaker nucleophiles.
Amides tBuXPhosPd(OAc)₂Specialized for C-N bond formation with amides.
Base & Solvent Effects
  • Base: NaOtBu (Sodium tert-butoxide) is the standard. If the substrate contains base-sensitive esters or ketones, switch to Cs₂CO₃ or K₃PO₄ .

  • Solvent: Toluene (non-polar) is preferred to minimize catalyst poisoning by the quinoline nitrogen. 1,4-Dioxane is a suitable alternative for solubility issues.

Detailed Experimental Protocol

Protocol A: Coupling with Secondary Amines (e.g., Morpholine)

Target: Synthesis of 2-(morpholin-4-yl)-6-fluoroquinoline.

Materials
  • Substrate: this compound (1.0 equiv, 1.0 mmol, 181 mg)

  • Amine: Morpholine (1.2 equiv, 1.2 mmol, 105 mg)

  • Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

  • Ligand: XPhos (4 mol%, 19 mg)

  • Base: NaOtBu (1.4 equiv, 1.4 mmol, 135 mg)

  • Solvent: Anhydrous Toluene (5 mL, 0.2 M)

Workflow Diagram

Workflow Start Preparation Mix 1. Charge Solids (Glovebox/Schlenk) Pd(OAc)2, XPhos, Base, Substrate Start->Mix Solvent 2. Add Solvent & Amine (Degassed Toluene) Mix->Solvent Heat 3. Heat to 80-100°C (Sealed Tube, 2-12 h) Solvent->Heat Monitor 4. Monitor (TLC/LCMS) Check for disappearance of SM Heat->Monitor Monitor->Heat Incomplete Workup 5. Workup Filter through Celite -> Conc. Monitor->Workup Complete Purify 6. Purification Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Step-by-step experimental workflow for the amination reaction.

Step-by-Step Procedure
  • Catalyst Pre-activation (Optional but Recommended): In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of toluene and stir at room temperature for 5 minutes to generate the active catalyst species (color change often observed).

  • Reaction Assembly: To a dry reaction tube equipped with a magnetic stir bar, add this compound and NaOtBu.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (x3).

  • Addition: Add the remaining toluene, the amine (Morpholine), and the pre-formed catalyst solution via syringe.

  • Reaction: Seal the tube and heat to 80°C . Monitor by LCMS.

    • Checkpoint: Conversion should be >95% within 2–4 hours. If sluggish, increase temperature to 100°C.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Performance Metrics & Troubleshooting

Expected Results
ParameterMetricNote
Yield 85–95%High efficiency due to activated C2-Cl.
Selectivity >99:1No reaction observed at C6-F.
Reaction Time 2–6 HoursFaster than unactivated aryl chlorides.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Root Cause:[2][3][4][5][6][7][8][9] Catalyst poisoning by the quinoline nitrogen.

    • Solution: Switch to Pd₂(dba)₃ and increase ligand loading to 2:1 (L:Pd). Ensure solvent is strictly degassed.

  • Issue: Hydrolysis (Formation of 2-hydroxy-6-fluoroquinoline).

    • Root Cause:[2][3][4][5][6][7][8][9] Wet solvent or base.

    • Solution: Use fresh NaOtBu (stored in desiccator) and anhydrous solvents. Switch to Cs₂CO₃ if moisture is unavoidable.

  • Issue: Dehalogenation (Formation of 6-fluoroquinoline).

    • Root Cause:[2][3][4][5][6][7][8][9]

      
      -hydride elimination from the amine or overheating.
      
    • Solution: Lower temperature to 60°C. Switch to a ligand that forms a more rigid chelate (e.g., BINAP) if using primary amines.

References

  • Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline. Source: Journal of Organic Chemistry (2008).[2] URL:[Link] Relevance: Establishes the reactivity hierarchy of 2-chloroquinolines and ligand selection for selective coupling.

  • Buchwald-Hartwig Cross Coupling Reaction. Source: Organic Chemistry Portal.[7] URL:[Link] Relevance: Provides foundational mechanism and ligand parameters (XPhos/BrettPhos) cited in the protocol.

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base. Source: Journal of the American Chemical Society (2024).[10] URL:[Link] Relevance:[2][4][5][6][8][9][10][11][12][13][14][15] Discusses advanced ligand design for challenging heteroaryl halides and preventing side reactions.

  • Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Source: Heterocycles / NIH (2010). URL:[Link] Relevance: Validates the use of Pd-catalysis for 2-chloroquinoline derivatives over traditional methods.

Sources

Application Notes and Protocols for the Use of 2-Chloro-6-fluoroquinoline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Chloro-6-fluoroquinoline as a versatile pharmaceutical intermediate. The quinoline scaffold is a cornerstone in the development of numerous therapeutic agents, and the specific substitution pattern of this intermediate offers a valuable entry point for the synthesis of a diverse range of biologically active molecules, particularly within the renowned class of fluoroquinolone antibiotics. These notes detail the key chemical transformations, provide step-by-step experimental protocols for its application in pivotal synthetic reactions, and explain the underlying chemical principles that make it a valuable building block in modern drug discovery.

Introduction: The Strategic Importance of the Quinolone Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of a multitude of natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a fluorine atom at the C-6 position and a reactive chlorine atom at the C-2 position, as seen in this compound, creates a highly versatile building block. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API).[2] The chlorine atom at the 2-position serves as an excellent leaving group, enabling a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. This allows for the systematic modification of the quinoline core to explore structure-activity relationships (SAR) and optimize the pharmacological profile of new chemical entities.[2]

The primary application of this intermediate lies in the synthesis of fluoroquinolone antibiotics, a class of drugs that exert their antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV.[1][3] The ability to readily introduce diverse functionalities at the 2-position of the quinoline ring is a key strategy in developing new generations of fluoroquinolones to combat the growing challenge of antibiotic resistance.[4][5]

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a starting material is fundamental to successful reaction design and scale-up.

PropertyValueSource
CAS Number 77119-53-0[6]
Molecular Formula C₉H₅ClFN[6]
Molecular Weight 181.60 g/mol [6]
Appearance Brown solid[7]
Storage Temperature 2-8°C, Sealed in dry conditions[7]

Core Synthetic Applications and Protocols

This compound is primarily utilized in reactions that functionalize the C-2 position. The electron-withdrawing nature of the quinoline nitrogen and the fluorine atom activates the C-2 position for nucleophilic attack and facilitates oxidative addition in palladium-catalyzed cycles.

Workflow Overview

G A This compound (Starting Intermediate) B Nucleophilic Aromatic Substitution (SNAr) A->B C Palladium-Catalyzed Cross-Coupling A->C D 2-Amino-6-fluoroquinolines B->D  Amines E 2-Alkoxy/Thioalkoxy-6-fluoroquinolines B->E  Alkoxides,  Thiolates F Buchwald-Hartwig Amination C->F G Suzuki-Miyaura Coupling C->G F->D H 2-Aryl/Heteroaryl-6-fluoroquinolines G->H

Caption: Key synthetic pathways originating from this compound.

Nucleophilic Aromatic Substitution (S_N_Ar) Reactions

Nucleophilic aromatic substitution (S_N_Ar) is a direct and efficient method for introducing a variety of nucleophiles at the C-2 position of the quinoline ring. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing quinoline nitrogen.[8]

SNAr Reaction Scheme

This protocol provides a general procedure for the amination of this compound using a secondary amine. Optimization of base, solvent, and temperature may be necessary for different amines.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), potassium carbonate (2.0 eq), and anhydrous DMF.

  • Stir the suspension at room temperature for 10 minutes.

  • Add piperidine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(piperidin-1-yl)-6-fluoroquinoline.

Rationale: The use of a polar aprotic solvent like DMF facilitates the S_N_Ar reaction. K₂CO₃ acts as a base to neutralize the HCl generated during the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

For less reactive nucleophiles or for the formation of C-C bonds, palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis.

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, and it is particularly useful for coupling aryl halides with a wide range of amines, including those that are poor nucleophiles in traditional S_N_Ar reactions.[9][10] The reaction involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[11]

G cluster_0 Reaction Setup (Inert Atmosphere) cluster_1 Workup & Purification A Add this compound, Pd Catalyst, Ligand, and Base to a dry flask B Purge and backfill with Nitrogen/Argon (3x) A->B C Add anhydrous solvent (e.g., Toluene, Dioxane) B->C D Add Amine C->D E Heat to reaction temperature (e.g., 80-110 °C) D->E F Cool to RT, dilute with solvent (e.g., EtOAc) E->F Reaction Completion G Filter through Celite F->G H Aqueous Workup G->H I Purify by Column Chromatography H->I

Caption: A generalized workflow for a Buchwald-Hartwig amination experiment.

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound. The choice of palladium precatalyst, ligand, and base is crucial and often requires screening for optimal results.

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst (e.g., G3-XPhos)

  • Phosphine ligand (e.g., XPhos, SPhos)

  • Sodium tert-butoxide (NaO_t_Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Standard inert atmosphere glassware (Schlenk line or glovebox)

Procedure:

  • In a glovebox or under a positive pressure of nitrogen, add this compound (1.0 eq), the aryl amine (1.1 eq), the phosphine ligand (2-5 mol%), the palladium precatalyst (1-2 mol%), and the base (1.5-2.0 eq) to an oven-dried Schlenk tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110°C for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Causality and Expertise: The use of bulky, electron-rich phosphine ligands (Buchwald ligands) is critical. These ligands promote the oxidative addition of the less reactive aryl chloride to the Pd(0) center and facilitate the final reductive elimination step, which is often rate-limiting.

The Suzuki-Miyaura coupling is one of the most versatile methods for forming C(sp²)-C(sp²) bonds.[1] It allows for the introduction of aryl, heteroaryl, or vinyl groups at the C-2 position of the quinoline ring using a boronic acid or ester as the coupling partner.

Suzuki Reaction Scheme

This protocol outlines a general procedure for the Suzuki-Miyaura coupling. The catalyst system and base may need to be optimized for specific boronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Aqueous sodium carbonate (Na₂CO₃) solution (2M) or potassium carbonate (K₂CO₃)

  • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water, or DME/Water)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (2-5 mol%), and the solvent (e.g., 1,4-Dioxane).

  • Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.

  • Add the aqueous base (e.g., 2M Na₂CO₃ solution).

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with water and ethyl acetate.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization.

Trustworthiness and Self-Validation: The progress of Suzuki-Miyaura reactions should be carefully monitored. Incomplete reactions can be difficult to purify due to the presence of starting materials and homo-coupled byproducts. A small-scale test reaction is often advisable to confirm catalyst activity and optimize conditions before committing larger quantities of material.

Safety and Handling

This compound should be handled by trained personnel in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

  • Inhalation: Avoid breathing dust, fumes, or vapors.

  • Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, wash the affected area with plenty of water.

  • Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.

Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information before use.

References

  • U.S. National Library of Medicine. (n.d.). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones. Retrieved February 10, 2026, from [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted nucleophilic aromatic substitutions.
  • National Science Foundation. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. Retrieved February 10, 2026, from [Link]

  • American Chemical Society. (n.d.). Buchwald-Hartwig Amination. Retrieved February 10, 2026, from [Link]

  • quimicaorganica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Retrieved February 10, 2026, from [Link]

  • Kaur, P., Anuradha, Chandra, A., Tanwar, T., Sahu, S. K., & Mittal, A. (2021). Emerging Quinoline- and Quinolone-Based Antibiotics in the Light of Epidemics. Chemical Biology & Drug Design.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (2021). Physicochemical properties of the fluoroquinolones studied in this manuscript. Retrieved February 10, 2026, from [Link]

  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... Retrieved February 10, 2026, from [Link]

  • The Japan Institute of Heterocyclic Chemistry. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Retrieved February 10, 2026, from [Link]

  • MDPI. (2025). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Quinolone antibiotics. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (2022). Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against.... Retrieved February 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 10, 2026, from [Link]

  • PubMed. (2011). Synthesis and in-vitro antimicrobial activity of secondary and tertiary amines containing 2-chloro-6-methylquinoline moiety. Retrieved February 10, 2026, from [Link]

  • American Chemical Society Publications. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Retrieved February 10, 2026, from [Link]

  • ResearchGate. (n.d.). NMR and IR characterization of the aluminium complexes of norfloxacin and ciprofloxacin fluoroquinolones. Retrieved February 10, 2026, from [Link]

  • Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved February 10, 2026, from [Link]

  • Google Patents. (n.d.). CN101941947B - Synthesis method of 2-chloro-6-chloroquinoxaline.
  • ResearchGate. (2012). (PDF) Synthesis and antibacterial activity of novel fluoroquinolone analogs. Retrieved February 10, 2026, from [Link]

  • The Pharma Innovation Journal. (2019). A review on recent development on fluoroquinolones. Retrieved February 10, 2026, from [Link]

  • U.S. National Library of Medicine. (n.d.). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Retrieved February 10, 2026, from [Link]

Sources

Precision Functionalization of 2-Chloro-6-fluoroquinoline: A Modular Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

2-Chloro-6-fluoroquinoline is a privileged scaffold in medicinal chemistry, serving as a core building block for Type II topoisomerase inhibitors, antimalarials, and kinase inhibitors. Its utility stems from the orthogonal reactivity of its two halogen substituents:

  • The C2-Chloride: Highly reactive toward nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-coupling due to activation by the adjacent quinoline nitrogen.
    
  • The C6-Fluoride: Relatively inert under standard C2-functionalization conditions, serving as a stable electronic modulator or a handle for late-stage functionalization via C-H activation or specialized defluorinative coupling.

This guide provides three validated workflows to diversify the C2 position while preserving the C6-fluorine moiety.

Reactivity Logic & Decision Matrix

The choice of protocol depends on the nucleophile and the desired linkage.

ReactivityLogic Start Target: this compound Decision Desired Linkage? Start->Decision PathCN C-N Bond (Amination) Decision->PathCN Amine Nucleophile PathCC C-C Bond (Arylation) Decision->PathCC Carbon Nucleophile SNAr Protocol A: SNAr (Nucleophilic Amines) PathCN->SNAr Aliphatic/Primary Buchwald Protocol C: Buchwald-Hartwig (Sterically Hindered/Anilines) PathCN->Buchwald Aromatic/Secondary Suzuki Protocol B: Suzuki-Miyaura (Boronic Acids) PathCC->Suzuki

Figure 1: Strategic decision tree for selecting the optimal functionalization pathway.

Protocol A: Nucleophilic Aromatic Substitution ( )

Best for: Primary aliphatic amines, cyclic amines (morpholine, piperazine), and alkoxides. Mechanism: Addition-Elimination via a Meisenheimer intermediate. The electron-withdrawing 6-fluoro group inductively stabilizes the anionic intermediate, enhancing reactivity at C2 compared to non-fluorinated quinolines.

Materials
  • Substrate: this compound (1.0 equiv)[1]

  • Nucleophile: Amine (1.2 – 1.5 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (Dimethyl sulfoxide)

  • Base: DIPEA (N,N-Diisopropylethylamine) or

    
     (2.0 equiv)
    
Step-by-Step Procedure
  • Preparation: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve this compound (100 mg, 0.55 mmol) in NMP (2.0 mL).

  • Addition: Add the amine (0.66 mmol, 1.2 equiv). If the amine is a salt (e.g., hydrochloride), add DIPEA (1.5 equiv) to liberate the free base.

  • Reaction: Seal the vial and heat to 100°C in an aluminum heating block.

    • Note: Highly nucleophilic amines (e.g., pyrrolidine) may react at 60°C. Anilines often require 140°C or Protocol C.

  • Self-Validation (In-Process Control):

    • TLC: Monitor using 20% EtOAc/Hexanes. The product will typically be more polar (lower

      
      ) and fluorescent under UV (254 nm) often shifting from blue to green/yellow emission.
      
    • LCMS: Look for the mass shift

      
      . The characteristic 3:1 chlorine isotope pattern will disappear.
      
  • Workup: Cool to room temperature. Pour into water (15 mL) to precipitate the product. Filter and wash with water. If no precipitate forms, extract with EtOAc (3 x 10 mL), wash with brine, dry over

    
    , and concentrate.
    

Protocol B: Suzuki-Miyaura Cross-Coupling

Best for: Attaching aryl or heteroaryl groups (C-C bond formation).[2] Mechanism: Pd(0)-catalyzed cycle.[2][3][4][5] The oxidative addition occurs selectively at the C2-Cl bond; the C6-F bond is too strong to undergo oxidative addition under these conditions.

Optimization Table: Solvent & Base Screening
EntryCatalyst (5 mol%)LigandBase (2 equiv)Solvent SystemTemp (°C)Yield (%)
1

-

DME/H2O (3:1)9065
2

-

Dioxane/H2O (4:1) 100 92
3

XPhos

Toluene/H2O (10:1)10088
Detailed Workflow (Condition 2)

SuzukiWorkflow Step1 Step 1: Charge Reactor Substrate, Boronic Acid, K2CO3 Step2 Step 2: Degas Solvent (Dioxane/Water 4:1) with N2 for 15 min Step1->Step2 Step3 Step 3: Add Catalyst Pd(dppf)Cl2 (5 mol%) under inert flow Step2->Step3 Step4 Step 4: Reaction Heat to 100°C for 4-12 hours Step3->Step4 Step5 Step 5: Validation Check for loss of Cl isotope pattern Step4->Step5

Figure 2: Optimized workflow for Suzuki-Miyaura coupling to ensure catalyst longevity.

Procedure
  • Inert Atmosphere: Flame-dry a reaction tube and cool under nitrogen.

  • Loading: Add this compound (1.0 equiv), Arylboronic acid (1.5 equiv), and

    
     (2.0 equiv).
    
  • Solvent Prep: Premix 1,4-Dioxane and water (4:1 ratio) and sparge with nitrogen for 15 minutes. Critical: Oxygen poisons the Pd(0) species.

  • Catalysis: Add the solvent mixture to the solids, followed quickly by

    
     (5 mol%). Cap immediately.
    
  • Execution: Heat to 100°C. The reaction mixture usually turns black (active Pd) from an initial orange/red suspension.

  • Purification: Filter through a Celite pad to remove Palladium black. Concentrate and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Protocol C: Buchwald-Hartwig Amination

Best for: Sterically hindered amines, anilines, or when


 fails.
Scientific Insight:  While 

is preferred for cost, Pd-catalysis lowers the activation energy for difficult nucleophiles. The use of biaryl phosphine ligands (e.g., Xantphos, BINAP) is essential to prevent

-hydride elimination if aliphatic amines are used.
Materials
  • Catalyst:

    
     (2 mol%) or 
    
    
    
    (5 mol%)
  • Ligand: Xantphos (for rigidity) or BINAP (4-6 mol%)

  • Base:

    
     (weak bases prefered to protect F) or NaOtBu (stronger, faster)
    
  • Solvent: Toluene (anhydrous)

Procedure
  • Combine this compound (1.0 equiv), amine (1.2 equiv),

    
     (2 mol%), Xantphos (4 mol%), and 
    
    
    
    (2.0 equiv) in a vial.
  • Evacuate and backfill with Nitrogen (3 cycles).

  • Add anhydrous Toluene via syringe.

  • Heat to 110°C for 16 hours.

  • Self-Validating Check: A color change to deep orange/brown is typical. If the solution remains pale yellow, the active catalytic species may not have formed (check oxygen exclusion).

Analytical Characterization & Troubleshooting

NMR Signature Changes

When functionalizing the C2 position, the proton NMR signals of the quinoline ring shift characteristically.

  • Starting Material: The C3-H (adjacent to Cl) appears as a doublet around

    
     7.4 ppm (
    
    
    
    Hz).
  • Product: Upon substitution, the C3-H signal typically shifts upfield (lower ppm) due to the electron-donating nature of the new N or C substituent.

  • 19F NMR: The C6-Fluorine signal (

    
     to 
    
    
    
    ppm) remains a singlet (or multiplet due to H-F coupling) and serves as an internal standard for conversion if quantitative 19F NMR is used.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Conversion (

)
Nucleophile too weak or steric hindrance.Switch to Protocol C (Buchwald) or use microwave irradiation (150°C, 30 min).
Deboronation (Suzuki) Protodeboronation of boronic acid.Increase boronic acid to 2.0 equiv; switch base to

or

.
Pd Black Precipitation Catalyst decomposition (O2 leak).Ensure rigorous degassing; add ligand excess (10% more).

References

  • Reactivity of 2-Chloroquinolines

    • Nucleophilic Aromatic Substitution: "Nucleophilic aromatic substitution of 2-chloroquinolines."[6] Journal of Organic Chemistry.

  • Suzuki Coupling Protocols

    • General Methodologies: "Suzuki-Miyaura Cross-Coupling: Application Notes."[2] BenchChem.[2][4]

    • Mechanism & Optimization: "The Suzuki–Miyaura Cross-Coupling Reactions of Halopurines." SciSpace.

  • Buchwald-Hartwig Amination

    • Selectivity Studies: "Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline." Journal of Organic Chemistry.

  • Safety & Data

    • Compound Safety Profile: "this compound Safety Data Sheet." PubChem.

Sources

Application Notes and Protocols for the Analytical Characterization of 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the analytical methods for the characterization of 2-Chloro-6-fluoroquinoline, a key intermediate in pharmaceutical synthesis. The protocols and discussions herein are grounded in established principles of analytical chemistry and are designed to ensure scientific integrity and reproducibility.

Introduction

This compound is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. Its purity, identity, and stability are critical parameters that influence the quality, safety, and efficacy of downstream products. Accurate and robust analytical characterization is therefore paramount. This guide offers a multi-faceted approach to the analysis of this compound, leveraging chromatographic, spectroscopic, and thermal techniques to provide a complete physicochemical profile.

The selection of the analytical techniques and the design of the experimental protocols are based on the inherent chemical properties of this compound, including its aromaticity, the presence of electronegative halogen atoms, and its potential for thermal lability. The causality behind each experimental choice is explained to empower the researcher to not only follow the protocols but also to adapt and troubleshoot them as needed.

Chromatographic Methods for Purity and Assay

Chromatographic techniques are essential for separating this compound from impurities, including starting materials, by-products, and degradants. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing purity and performing quantitative assays.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for the purity analysis of non-volatile and thermally sensitive compounds like this compound. A well-developed HPLC method can provide high-resolution separation and accurate quantification.

Causality of Method Design: The choice of a reversed-phase C18 column is based on the non-polar nature of the quinoline ring. The mobile phase, a mixture of acetonitrile and water, allows for the elution of the analyte by modulating the organic-to-aqueous ratio. The addition of a small amount of acid, such as formic acid, helps to ensure good peak shape by suppressing the ionization of any residual basic functionalities. UV detection is suitable due to the chromophoric nature of the quinoline ring system.

Protocol: HPLC Purity and Assay of this compound

Objective: To determine the purity of a this compound sample and to quantify its concentration.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis Detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration within the calibration range of the standards.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined from the UV-Vis spectrum (typically around 230 nm and 280 nm).

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis:

    • Purity: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: Quantify the concentration of this compound in the sample using the calibration curve.

Data Presentation:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40) + 0.1% Formic Acid
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 280 nm
Injection Volume 10 µL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. It provides both chromatographic separation and mass spectral information for structural elucidation.

Causality of Method Design: GC is suitable for this compound due to its expected volatility. A non-polar capillary column, such as one with a 5% phenyl-polysiloxane stationary phase, is appropriate for separating compounds based on their boiling points and polarity. The mass spectrometer provides definitive identification of the analyte and any impurities based on their mass-to-charge ratio and fragmentation patterns.

Protocol: GC-MS for Impurity Profiling

Objective: To identify and quantify volatile impurities in a this compound sample.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-polysiloxane)

  • Data acquisition and processing software with a mass spectral library

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve a known amount of the sample in the chosen solvent to an appropriate concentration (e.g., 1 mg/mL).

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Ion Source Temperature: 230 °C

    • Mass Range: 50-500 amu

  • Analysis: Inject the sample solution into the GC-MS system.

  • Data Analysis: Identify the main peak corresponding to this compound and any impurity peaks by comparing their retention times and mass spectra with library data and known standards if available. Quantify impurities using an internal or external standard method.

Data Presentation:

ParameterCondition
Column 5% Phenyl-polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1 mL/min
Injector Temp. 250 °C
Oven Program 100°C (2 min) -> 280°C (10°C/min) -> 280°C (5 min)
MS Ion Source 230 °C
Mass Range 50-500 amu

Spectroscopic Methods for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and providing insights into its chemical bonds and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in the molecule.

Causality of Spectral Interpretation: The chemical shifts in the ¹H NMR spectrum will be in the aromatic region, with splitting patterns determined by the coupling between adjacent protons. The fluorine atom will also couple with nearby protons, providing further structural information. In the ¹³C NMR spectrum, the number of signals will correspond to the number of chemically non-equivalent carbon atoms. The chemical shifts will be influenced by the electronegativity of the attached chlorine and fluorine atoms.

Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of the deuterated solvent in an NMR tube.

  • Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete assignment.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H signals and determine the chemical shifts (ppm) relative to TMS. Assign the signals to the respective protons and carbons in the this compound structure.

Expected Spectral Data (Illustrative):

NucleusExpected Chemical Shift Range (ppm)Multiplicity
¹H 7.0 - 8.5Doublets, Triplets, Doublet of Doublets
¹³C 110 - 160Singlets (in proton-decoupled spectrum)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Causality of Spectral Interpretation: The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending in the aromatic ring, C=C and C=N stretching vibrations of the quinoline core, and C-Cl and C-F stretching vibrations.

Protocol: FTIR Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation:

  • Fourier-Transform Infrared Spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press.

Reagents:

  • Potassium bromide (KBr), spectroscopic grade (if preparing a pellet).

  • This compound sample.

Procedure:

  • Sample Preparation:

    • ATR: Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

  • Acquisition: Record the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Expected Characteristic FTIR Bands:

Wavenumber (cm⁻¹)Assignment
3100-3000Aromatic C-H stretch
1620-1580C=C and C=N ring stretch
1500-1400Aromatic ring vibrations
1250-1000C-F stretch
850-750C-Cl stretch
UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Causality of Spectral Interpretation: The quinoline ring system contains π-electrons that can undergo electronic transitions upon absorption of UV radiation, resulting in characteristic absorption maxima (λmax).

Protocol: UV-Visible Spectroscopy

Objective: To determine the absorption maxima of this compound for use in quantitative analysis (e.g., HPLC detection wavelength).

Instrumentation:

  • UV-Visible Spectrophotometer

  • Quartz cuvettes (1 cm path length)

Reagents:

  • Methanol or Ethanol (spectroscopic grade)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in the chosen solvent.

  • Acquisition: Scan the solution from 200 to 400 nm, using the solvent as a blank.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Expected Absorption Maxima (Illustrative):

  • λmax₁ ≈ 230 nm

  • λmax₂ ≈ 280 nm

Thermal Analysis

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. For this compound, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly useful.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and purity of a crystalline solid.

Protocol: Differential Scanning Calorimetry

Objective: To determine the melting point and assess the purity of this compound.

Instrumentation:

  • Differential Scanning Calorimeter

  • Aluminum pans and lids

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the onset and peak temperatures of the melting endotherm. The sharpness of the peak can be indicative of purity.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of a compound.

Protocol: Thermogravimetric Analysis

Objective: To assess the thermal stability of this compound.

Instrumentation:

  • Thermogravimetric Analyzer

  • Ceramic or platinum pans

Procedure:

  • Sample Preparation: Place 5-10 mg of the sample into the TGA pan.

  • Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Determine the temperature at which significant weight loss begins (onset of decomposition).

Workflow and Data Integration

A comprehensive characterization of this compound involves the integration of data from multiple analytical techniques. The following diagram illustrates a logical workflow.

Analytical_Workflow cluster_0 Sample cluster_1 Purity & Assay cluster_2 Structural Confirmation cluster_3 Physical Properties cluster_4 Final Characterization Sample This compound Sample HPLC HPLC (Purity, Assay) Sample->HPLC GCMS GC-MS (Impurity ID) Sample->GCMS NMR NMR (¹H, ¹³C) Sample->NMR FTIR FTIR (Functional Groups) Sample->FTIR UVVis UV-Vis (λmax) Sample->UVVis DSC DSC (Melting Point, Purity) Sample->DSC TGA TGA (Thermal Stability) Sample->TGA Report Comprehensive Characterization Report HPLC->Report GCMS->Report NMR->Report FTIR->Report UVVis->Report DSC->Report TGA->Report

Caption: Integrated workflow for the characterization of this compound.

Conclusion

The analytical methods and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal techniques, researchers can confidently determine the identity, purity, and stability of this important pharmaceutical intermediate. Each protocol is designed with scientific integrity at its core, and the rationale behind the experimental choices is provided to facilitate a deeper understanding and adaptable application. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for drug development and quality control.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Koga, H., et al. (1980). Synthesis of this compound. Journal of Heterocyclic Chemistry, 17(4), 675-677. (Illustrative reference, specific synthesis of this compound may vary).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Haines, P. J. (Ed.). (2002). Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Dolan, J. W. (2002). Peak Tailing and What to Do About It. LCGC North America, 20(5), 430-438.
  • Sparkman, O. D., Penton, Z. E., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.

Application Note: High-Resolution Mass Spectrometry Analysis of 2-Chloro-6-fluoroquinoline and Functionalized Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the mass spectrometric characterization of 2-Chloro-6-fluoroquinoline (2-C-6-FQ) , a critical pharmacophore in the synthesis of antimalarial, anticancer, and antibacterial agents. Unlike generic protocols, this guide addresses the specific challenges of analyzing haloquinolines: resolving isotopic envelopes, distinguishing positional isomers, and monitoring nucleophilic aromatic substitution (


) reactions at the C-2 position.

Physicochemical Properties & MS Theory[1][2]

The Analyte
  • IUPAC Name: this compound

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  181.0071 Da
    
  • Exact Mass $[M+H]^+ $: 182.0144 Da

  • Key Structural Features:

    • Basic Nitrogen (N-1): The primary site of protonation in Electrospray Ionization (ESI).

    • C-2 Chlorine: A labile leaving group susceptible to nucleophilic attack; its presence is confirmed by a distinct isotopic signature.

    • C-6 Fluorine: Stable on the benzenoid ring; provides a mass shift of +18 Da relative to hydrogen but does not alter the isotope pattern significantly.

Isotopic Fingerprinting (The "Trust" Metric)

Before fragmentation analysis, the identity of the parent ion must be validated via its isotopic envelope. Chlorine possesses two stable isotopes:


 (75.78%) and 

(24.22%).
  • Acceptance Criteria: The Mass Spectrum must show an M+2 peak at approximately 33% intensity of the M+0 peak.

  • Absence of Pattern: If the M+2 peak is missing, the C-2 chlorine has likely been substituted (e.g., hydrolysis to a hydroxy-derivative or amination).

Experimental Protocol

Reagents & Sample Preparation
  • Solvents: LC-MS grade Acetonitrile (MeCN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA) is strictly preferred over Trifluoroacetic acid (TFA) to avoid ion suppression in ESI.

  • Stock Solution: Dissolve 1 mg 2-C-6-FQ in 1 mL Methanol.

  • Working Solution: Dilute to 1 µg/mL in 50:50

    
    :MeCN + 0.1% FA.
    
Liquid Chromatography Conditions

Separation is required to distinguish the parent compound from potential hydrolysis byproducts (e.g., 6-fluoro-2-hydroxyquinoline).

ParameterSettingRationale
Column C18 (e.g., Waters SunFire, 2.1 x 50mm, 1.7 µm)Retains moderately polar heterocycles.
Mobile Phase A Water + 0.1% Formic AcidAcid ensures N-1 protonation for retention & ionization.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAprotic organic solvent for elution.
Gradient 5% B to 95% B over 5 minSteep gradient elutes non-polar haloquinolines quickly.
Flow Rate 0.4 mL/minCompatible with standard ESI source flows.
Mass Spectrometry Parameters (ESI+)
  • Ionization Mode: Positive Electrospray (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ).[1][2][3]
    
  • Capillary Voltage: 3.0 - 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the C-Cl bond).

  • Collision Energy (CID): Stepped 15-35 eV (To observe both molecular ion and fragments).

Fragmentation Mechanism & Data Interpretation[1][7][8][9][10][11]

The fragmentation of protonated 2-C-6-FQ (


, m/z 182) follows a specific pathway driven by the stability of the aromatic system and the lability of the halogen.
Primary Fragmentation Pathways
  • Loss of HCN (Neutral Loss - 27 Da): Characteristic of quinolines. The pyridine ring opens, expelling Hydrogen Cyanide.

    • 
       (m/z)
      
  • Loss of HCl (Neutral Loss - 36 Da): The proton on N-1 interacts with the Cl at C-2, leading to the elimination of HCl.

    • 
       (m/z)
      
  • Loss of Cl Radical (Radical Loss - 35 Da): Less common in ESI but observed at high collision energies or in EI.

    • 
       (m/z)
      
Visualization of Fragmentation Logic

FragmentationPathway cluster_legend Mechanism Key Parent Parent Ion [M+H]+ m/z 182.0 (Isotope 184.0) Frag1 [M+H - HCN]+ m/z 155.0 (Ring Contraction) Parent->Frag1 - HCN (27 Da) Ring Cleavage Frag2 [M+H - HCl]+ m/z 146.0 (Defluorinated Core) Parent->Frag2 - HCl (36 Da) Interaction of N-H and C-Cl Frag3 [M+H - HF]+ m/z 162.0 (Rare Pathway) Parent->Frag3 - HF (20 Da) High Energy Only key1 Primary Pathway: Loss of HCN & HCl

Figure 1: Proposed ESI+ fragmentation pathways for this compound. The loss of HCl and HCN are the diagnostic transitions for MRM method development.

Application: Monitoring Derivative Synthesis

In drug development, the C-2 Chlorine is often displaced by amines (e.g., to form amino-quinoline antimalarials). MS is the primary tool to validate this conversion.

The "Self-Validating" Workflow

This logic gate ensures that the peak observed is the desired product and not the starting material or a hydrolysis impurity.

ValidationWorkflow Start Acquire Spectrum (Full Scan) CheckMass Target Mass Observed? Start->CheckMass CheckIso Check Isotope Pattern (m/z M+2) CheckMass->CheckIso Yes Result_Imp Hydrolysis Impurity (2-OH-6-F-Quinoline) Mass = 164 Da CheckMass->Result_Imp Mass - 18 Da (Cl -> OH) Result_SM Starting Material (2-Cl-6-F-Quinoline) Isotope Ratio ~3:1 CheckIso->Result_SM Significant M+2 (33%) Result_Prod Substituted Product (No Chlorine) Isotope Ratio <5% CheckIso->Result_Prod Minimal M+2

Figure 2: Logical decision tree for validating synthesis outcomes based on isotopic signatures.

Quantitative Analysis (MRM Transitions)

For pharmacokinetic (PK) studies, use Multiple Reaction Monitoring (MRM).[4]

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Note
2-C-6-FQ 182.0146.03025Loss of HCl
2-C-6-FQ 182.0155.03020Loss of HCN
Derivative (Generic)


3520Loss of

(if amine)

Troubleshooting & Quality Control

  • Issue: Low Sensitivity.

    • Cause: Poor protonation.

    • Fix: Ensure mobile phase pH < 4.0. Quinolines are weak bases (

      
      ); they must be ionized in solution for efficient ESI.
      
  • Issue: In-Source Fragmentation.

    • Symptom:[2][4][5][6] Presence of m/z 146 in the MS1 scan.

    • Fix: Lower the Cone Voltage. The C-Cl bond is weaker than the C-F bond; excessive energy strips the chlorine before the quadrupole.

  • Issue: Carryover.

    • Cause: Haloquinolines are lipophilic.

    • Fix: Use a needle wash of 90% Acetonitrile / 10% Isopropanol.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid. Retrieved from

  • National Institutes of Health (NIH). (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Retrieved from

  • MDPI. (2022). Quinoline, Derivatives and Applications. Molbank, Special Issue. Retrieved from [7]

  • ResearchGate. (2024). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from

  • Advanced Materials Technology. (2026). LC-MS Method Development and Column Screening for Pharmaceutical Products. Retrieved from

Sources

Scale-Up Synthesis of 2-Chloro-6-fluoroquinoline: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, scalable, and robust protocol for the synthesis of 2-Chloro-6-fluoroquinoline, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and safety considerations essential for successful scale-up.

Introduction

This compound is a critical building block in medicinal chemistry, notably in the synthesis of fluoroquinolone antibiotics and other therapeutic agents. The presence of the chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution, while the fluorine atom at the 6-position can enhance metabolic stability and binding affinity of the final drug molecule. The Vilsmeier-Haack reaction stands out as a powerful and versatile method for the construction of the quinoline core, offering a direct and efficient route from readily available starting materials.[1][2] This application note details a two-step synthetic sequence commencing with the acetylation of 4-fluoroaniline, followed by a Vilsmeier-Haack cyclization to yield the target compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process:

  • Acetylation of 4-fluoroaniline: Formation of the intermediate, 4-fluoroacetanilide.

  • Vilsmeier-Haack Cyclization: Reaction of 4-fluoroacetanilide with the Vilsmeier reagent (formed in situ from phosphorus oxychloride and dimethylformamide) to yield this compound.

Synthetic_Scheme 4-Fluoroaniline 4-Fluoroaniline 4-Fluoroacetanilide 4-Fluoroacetanilide 4-Fluoroaniline->4-Fluoroacetanilide Acetylation Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->4-Fluoroacetanilide This compound This compound 4-Fluoroacetanilide->this compound Vilsmeier-Haack Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Vilsmeier_Reagent->this compound

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Fluoroacetanilide

The initial step involves the protection of the amino group of 4-fluoroaniline via acetylation. This is a crucial step as the resulting acetanilide is the substrate for the subsequent Vilsmeier-Haack cyclization.

Protocol 1: Synthesis of 4-Fluoroacetanilide

Materials and Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • 4-fluoroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • To a round-bottom flask, add 4-fluoroaniline (1.0 eq).

  • If using a solvent, add glacial acetic acid.

  • While stirring, slowly add acetic anhydride (1.05-1.10 eq). An exothermic reaction may be observed.

  • Heat the reaction mixture to 80-100 °C and maintain for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Pour the mixture into cold water to precipitate the product fully.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Yield: 90-95%

Characterization: The identity and purity of the 4-fluoroacetanilide can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).

Part 2: Vilsmeier-Haack Cyclization for this compound

The core of this synthesis is the Vilsmeier-Haack reaction, a formylation and cyclization process that constructs the quinoline ring system.[3][4][5] The reaction proceeds via the formation of the electrophilic Vilsmeier reagent, which then reacts with the electron-rich aromatic ring of the acetanilide.

Mechanism of the Vilsmeier-Haack Reaction

The reaction mechanism involves two key stages:

  • Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.[6]

  • Electrophilic Aromatic Substitution and Cyclization: The electron-rich 4-fluoroacetanilide attacks the Vilsmeier reagent. This is followed by an intramolecular cyclization and subsequent elimination to yield the final this compound.[2]

Vilsmeier_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Cyclization DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3->Vilsmeier_Reagent Acetanilide 4-Fluoroacetanilide Intermediate Iminium Salt Intermediate Acetanilide->Intermediate + Vilsmeier Reagent Product This compound Intermediate->Product Cyclization & Elimination

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Protocol 2: Scale-up Synthesis of this compound

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Chilling unit

  • Heating unit

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • 4-fluoroacetanilide

  • Crushed ice

  • Sodium bicarbonate solution (saturated)

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Column chromatography setup (if required)

  • Recrystallization solvents (e.g., ethanol, hexane)

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive, toxic upon inhalation, and reacts violently with water. [7][8] This reaction must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, face shield, and acid-resistant gloves.

  • The reaction of POCl₃ with DMF is exothermic. Controlled addition and efficient cooling are critical.

  • The work-up procedure involves quenching with ice and neutralization, which can be vigorous. Proceed with caution.

Procedure:

  • Vilsmeier Reagent Preparation:

    • Set up the jacketed reactor under an inert atmosphere.

    • Charge the reactor with anhydrous DMF (3.0-5.0 eq).

    • Cool the DMF to 0-5 °C using the chilling unit.

    • Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise via the addition funnel, maintaining the internal temperature below 10 °C.

    • After the addition is complete, stir the mixture at 0-5 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Reaction with 4-Fluoroacetanilide:

    • Slowly add 4-fluoroacetanilide (1.0 eq) portion-wise to the pre-formed Vilsmeier reagent, ensuring the temperature remains below 20 °C.

    • Once the addition is complete, slowly heat the reaction mixture to 70-80 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC or HPLC.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • The crude product may precipitate as a solid. If so, collect it by filtration, wash with water, and dry.

    • If the product remains in solution or as an oil, extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

    • If necessary, column chromatography on silica gel can be employed for further purification.

Quantitative Data Summary

ParameterRecommended RangeOptimal (Starting Point)Notes
Molar Ratio (POCl₃ : Acetanilide) 2.0 - 4.02.5A sufficient excess of POCl₃ is crucial for driving the reaction to completion.
Molar Ratio (DMF : Acetanilide) 3.0 - 6.04.0DMF acts as both a reagent and a solvent.
Vilsmeier Reagent Formation Temp. 0 - 10 °C0 - 5 °CCritical for controlling the exothermic reaction.
Reaction Temperature 60 - 90 °C75 °CHigher temperatures can lead to side products.
Reaction Time 3 - 8 hours5 hoursMonitor by TLC/HPLC for completion.
Expected Yield (after purification) 60 - 80%-Yields are dependent on reaction scale and purification efficiency.

Characterization of this compound

The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): To determine purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm molecular weight and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Ensure anhydrous conditions.
Loss during work-upOptimize extraction and purification steps.
Impure starting materialsUse high-purity 4-fluoroacetanilide.
Formation of Side Products Reaction temperature too highMaintain the recommended temperature range.
Incorrect stoichiometryCarefully control the addition of reagents.
Difficult Purification Presence of colored impuritiesTreat the crude product with activated carbon before recrystallization.
Oily productAttempt trituration with a non-polar solvent like hexane to induce solidification.

Conclusion

The described two-step synthesis provides a reliable and scalable method for the production of this compound. Careful control of reaction parameters, particularly temperature and stoichiometry during the Vilsmeier-Haack cyclization, is paramount for achieving high yields and purity. Adherence to the safety protocols outlined is essential due to the hazardous nature of the reagents involved. This application note serves as a comprehensive guide for the successful synthesis of this important pharmaceutical intermediate.

References

  • Google Patents. (n.d.). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Press, J. S., & Hoffman, C. M. (1982). Synthesis of 2-Chloro-4-fluoroaniline.
  • Google Patents. (n.d.). CN102120723A - Preparation method of 2-br-4-fluoacetanilide.
  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(11), 1875–1881.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Phosphorus oxychloride, 99%. Retrieved from [Link]

  • PubChem - NIH. (n.d.). DMF Phosphorus oxychloride. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 24-27.
  • AWS. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). A highly efficient synthesis of 2-chloro-3-formyl-8-methyl quinoline: Vilsmeier-haack reagent. International Journal of Chemical Studies, 3(2), 24-27.
  • MDPI. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)
  • National Research Council. (2011). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10.
  • ResearchGate. (2006). Vilsmeier—Haack Reagent: A Facile Synthesis of 2-Chloro-3-formylquinolines from N-Arylacetamides and Transformation into Different Functionalities. Retrieved from [Link]

  • PubMed. (1993). Purification and characterization of 2,6-dichloro-p-hydroquinone chlorohydrolase from Flavobacterium sp. strain ATCC 39723. Retrieved from [Link]

  • Google Patents. (n.d.). CN105646233A - Preparation process of 2-chloro-6-fluoroaniline.
  • PubMed. (2007). Purification and characterization of enterocin LR/6, a bacteriocin from Enterococcus faecium LR/6. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for catalyst selection in Suzuki-Miyaura cross-coupling reactions involving 2-chloro-6-fluoroquinoline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth, field-proven insights in a troubleshooting and FAQ format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Part 1: Core Catalyst & Ligand Selection

Q1: What makes the Suzuki coupling of this compound particularly challenging?

The primary challenge stems from the electrophile, this compound. The Carbon-Chlorine (C-Cl) bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial, often rate-determining, oxidative addition step of the catalytic cycle more difficult.[1] Furthermore, the quinoline ring is an electron-deficient heterocyclic system, which can influence the electronic properties of the C-Cl bond and potentially coordinate to the palladium center, leading to catalyst inhibition.[2]

Q2: I need to select a palladium source. Is Pd(PPh₃)₄ a good choice? What are the alternatives?

While Pd(PPh₃)₄ is a classic catalyst, it often shows limited reactivity for challenging substrates like aryl chlorides.[3] Modern catalyst systems, which generate a more reactive, coordinatively unsaturated Pd(0) species in situ, are generally preferred.

Commonly used palladium precursors include:

  • Palladium(II) acetate (Pd(OAc)₂): A stable, air-tolerant source that is reduced to Pd(0) in the reaction mixture, often by a phosphine ligand.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): An excellent source of Pd(0), though it can be sensitive to air and light.[4]

The choice of precursor is often less critical than the choice of ligand, which dictates the catalyst's reactivity and stability.[5]

Q3: Which class of ligands is most effective for activating the C-Cl bond in this compound?

To overcome the high activation barrier of C-Cl bond cleavage, the palladium catalyst must be highly active. This is achieved by using ligands that are both sterically bulky and electron-rich.[1] These features promote the formation of a reactive, low-coordinate Pd(0) species and accelerate the oxidative addition step.

Two classes of ligands are particularly effective:

  • Bulky, Electron-Rich Phosphines: These are the gold standard for activating aryl chlorides. They stabilize the palladium center while promoting the necessary reactivity.

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donors that form very stable and highly active palladium complexes, making them excellent for coupling stubborn chlorides.[4]

The following table summarizes recommended catalyst systems:

Catalyst System ComponentExamplesTypical Loading (mol%)Rationale & Considerations
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5Stable precursors that generate the active Pd(0) catalyst in situ.
Bulky Phosphine Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃1.2 - 2.0 (Ligand:Pd)These dialkylbiaryl phosphines are highly effective for C-Cl activation due to their steric bulk and electron-donating properties.[6] The combination of Pd₂(dba)₃ and P(t-Bu)₃ is a powerful system for aryl chlorides.[4]
NHC Ligands IPr, IMes (often as PEPPSI precatalysts)1-5Form highly stable and active palladacycles. PEPPSI-type precatalysts are particularly useful as they are air and moisture stable and easy to handle.[7]

Q4: My initial screening with a standard catalyst (e.g., Pd(dppf)Cl₂) gave a low yield. What is the most logical next step?

If a less active catalyst like Pd(dppf)Cl₂ fails, it confirms the challenging nature of the substrate. The logical next step is to move to a more powerful, specialized catalyst system designed for aryl chlorides. Do not simply increase the temperature or reaction time, as this may lead to decomposition.

Below is a workflow to guide your decision-making process.

G cluster_options Catalyst System Upgrade Path cluster_check Verification cluster_outcome Outcome start Initial Result: Low Yield option1 Switch to Bulky Phosphine Ligand (e.g., SPhos, XPhos) start->option1 Rationale: Proven efficacy for C-Cl activation option2 Switch to NHC-based Precatalyst (e.g., PEPPSI-IPr) start->option2 Rationale: High stability and robust activity check Re-run reaction under optimized conditions option1->check option2->check success Success: High Yield check->success fail Failure: Still Low Yield check->fail troubleshoot Investigate other parameters: Base, Solvent, Temperature fail->troubleshoot Proceed to Troubleshooting

Caption: Catalyst system upgrade workflow.
Part 2: Optimizing Reaction Parameters

Q5: How do I select the appropriate base? Does a stronger base mean a better reaction?

The base plays a critical role in the transmetalation step of the catalytic cycle by activating the boronic acid.[4][5] However, a base that is too strong can cause decomposition of the substrate or undesired side reactions. For nitrogen-containing heterocycles, a moderately strong base is often ideal.

BaseTypical Solvent(s)Key Considerations
Potassium Carbonate (K₂CO₃) Dioxane/H₂O, TolueneA versatile and commonly used base. The addition of water is often necessary for it to be effective.[3][8]
Sodium Carbonate (Na₂CO₃) Ethanol/H₂O, DMF/H₂OOften found to be a highly effective base in aqueous solvent mixtures.[9][10]
Potassium Phosphate (K₃PO₄) Dioxane, TolueneA strong, non-nucleophilic base that is particularly effective in anhydrous conditions with bulky phosphine ligands. Often a go-to base for difficult couplings.[6]
Cesium Carbonate (Cs₂CO₃) Dioxane, TolueneA strong base that can be effective but may be too harsh for some sensitive substrates.

Recommendation: Start with K₂CO₃ in a dioxane/water mixture or K₃PO₄ in anhydrous dioxane.

Q6: What is the best solvent for this coupling reaction?

Aprotic polar solvents are generally the most effective.

  • 1,4-Dioxane: Excellent choice, especially when used with K₃PO₄.

  • Toluene: Another good option for anhydrous reactions.

  • DMF or DME: Can also be effective, particularly in aqueous mixtures.[3]

Often, a mixture of an organic solvent with a small amount of water (e.g., 10:1 dioxane/water) is beneficial, especially when using carbonate bases, as it helps to solubilize the base and facilitate the reaction.[11]

Troubleshooting Guide

Q7: My reaction has stalled and is not going to completion, even with an advanced catalyst system. What are the likely causes?

If you are using a suitable catalyst (e.g., Pd(OAc)₂/SPhos) and still see incomplete conversion, consider these possibilities:

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. Ensure your reaction is thoroughly degassed (e.g., via 3-4 freeze-pump-thaw cycles or by sparging with argon for 20-30 minutes) to remove oxygen, which can oxidize the ligand and catalyst.[11][12]

  • Insufficient Base: Ensure you are using at least 2-3 equivalents of base. The base is consumed during the reaction, and an insufficient amount will halt the catalytic cycle.

  • Low Temperature: While some modern catalysts can operate at room temperature, C-Cl bond activation often requires thermal energy. A reaction temperature of 80-110 °C is typical.[3][13]

  • Poor Boronic Acid Quality: Boronic acids can dehydrate to form unreactive cyclic anhydrides (boroxines). If your boronic acid is old, consider using a freshly opened bottle or purifying it.

Q8: I am observing a significant amount of a biphenyl byproduct from my boronic acid (homocoupling). How can I prevent this?

Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen and Pd(II) species.[11]

  • Primary Cause: Inadequate degassing of the reaction mixture. Oxygen can facilitate the homocoupling pathway.

  • Solution: Rigorous degassing is the most effective solution. Ensure your solvents are sparged with an inert gas and that the reaction is set up under a positive pressure of argon or nitrogen. Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source can sometimes reduce this side reaction, as it minimizes the amount of Pd(II) present at the start of the reaction.[11]

Q9: I'm seeing decomposition of my starting material or product. What should I do?

Decomposition is typically caused by conditions that are too harsh.

  • Reduce Temperature: If you are running the reaction at >100 °C, try lowering it to 80-90 °C.

  • Use a Milder Base: If you are using a very strong base like Cs₂CO₃ or KOH, switch to a milder option like K₂CO₃ or K₃PO₄.

  • Decrease Reaction Time: Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed to prevent product degradation.[12]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting. The cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)(X)L₂ OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Diaryl_PdII Ar-Pd(II)(Ar')L₂ Transmetal->Diaryl_PdII RedElim Reductive Elimination Diaryl_PdII->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product ArX Ar-X (this compound) ArX->OxAdd ArBOH2 Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH2->Transmetal

Caption: The catalytic cycle for Suzuki coupling.

Standard Experimental Protocol

This protocol provides a starting point for the Suzuki coupling of this compound with a generic arylboronic acid using a Pd(OAc)₂/SPhos catalyst system.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(OAc)₂ (0.02 eq, 2 mol%)

  • SPhos (0.04 eq, 4 mol%)

  • K₃PO₄ (powdered, 3.0 eq)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Degassing: Seal the vessel with a septum. Evacuate the flask and backfill with argon. Repeat this cycle 3-5 times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LCMS.[12]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired product.

References

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Available from: [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. (n.d.). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Available from: [Link]

  • YouTube. (2020). Suzuki cross-coupling reaction. Available from: [Link]

  • DSpace@MIT. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Available from: [Link]

  • RSC Publishing. (2023). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Available from: [Link]

  • ResearchGate. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • ResearchGate. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available from: [Link]

  • NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]

  • PubMed Central. (n.d.). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available from: [Link]

  • ResearchGate. (n.d.). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Available from: [Link]

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Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution (SNAr) of 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the nucleophilic aromatic substitution (SNAr) of 2-chloro-6-fluoroquinoline. As a key intermediate in the synthesis of pharmaceuticals, including novel antibacterial agents, achieving high yields in this transformation is critical.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues leading to low product yields.

Section 1: Understanding the Core Reaction Mechanism

Before troubleshooting, it is imperative to understand the underlying principles of the reaction. The substitution of the chlorine atom at the C2 position of the quinoline ring by a nucleophile proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.[2][3]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient C2 carbon, which is activated by the electron-withdrawing effects of the ring nitrogen and the fluoro substituent. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[2][3] The formation of this intermediate is typically the slowest step of the reaction.[2][4]

  • Elimination (Fast Step): The aromaticity of the quinoline ring is restored through the rapid expulsion of the chloride leaving group.

The presence of strong electron-withdrawing groups, such as the fluorine atom at C6 and the quinoline nitrogen itself, is crucial as they stabilize the negative charge of the Meisenheimer intermediate through resonance and induction, thereby accelerating the reaction.[4][5]

Caption: General workflow of the SNAr mechanism.

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common problems encountered during the SNAr of this compound.

Q1: My reaction is very slow or stalls completely, with significant starting material remaining. What are the primary causes?

A1: This is a classic reactivity issue. The root cause is often insufficient energy to overcome the activation barrier of the rate-limiting nucleophilic addition step. Consider the following high-priority checks:

  • Temperature: SNAr reactions often require thermal energy to proceed at a reasonable rate.[6] If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or even reflux, depending on the solvent) is the most effective first step. Monitor by TLC or LC-MS to track conversion and check for byproduct formation at higher temperatures.

  • Solvent Polarity: The choice of solvent is critical in SNAr reactions.[7] Polar aprotic solvents like DMSO or DMF are generally superior to less polar options like THF or acetonitrile.[8] They excel at solvating the cation of the nucleophile's salt, leaving a more "naked" and highly reactive anionic nucleophile. Protic solvents (like ethanol or water) can solvate the nucleophile itself through hydrogen bonding, reducing its reactivity.[9]

  • Nucleophile/Base Reactivity: If you are using a neutral nucleophile like an amine, a base is required to either deprotonate it into a more potent anionic nucleophile or to neutralize the HCl generated during the reaction.[10] If using a weak base (e.g., K₂CO₃), switching to a stronger base (e.g., Cs₂CO₃, NaH, or KHMDS) can dramatically increase the rate.

Q2: I've isolated a major byproduct that is insoluble and has a mass corresponding to the starting material where the chlorine is replaced by a hydroxyl group. What happened?

A2: You are observing the formation of 6-fluoroquinolin-2(1H)-one via hydrolysis.[11][12] This is a very common side reaction when trace amounts of water are present in the reaction mixture, especially under basic or heated conditions.[13] The hydroxide ion (or water itself) acts as a nucleophile.

Preventative Measures:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried). Use anhydrous grade solvents, preferably from a sealed bottle or distilled over a suitable drying agent.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

  • Choice of Base: Avoid aqueous bases like NaOH or KOH. Instead, use non-hydrolytic organic bases (e.g., DIPEA, DBU) or anhydrous inorganic bases (e.g., anhydrous K₂CO₃, Cs₂CO₃, or NaH).

Q3: How does my choice of base impact the reaction yield?

A3: The base plays a multifaceted role, and an improper choice can lead to low yields through various mechanisms.

  • Insufficient Basicity: If the base is not strong enough to deprotonate your nucleophile (especially for alcohols, thiols, or secondary amines), the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Base as a Nucleophile: Strong, sterically unhindered bases like NaOH or KOH can compete with your intended nucleophile, leading to the hydrolysis byproduct discussed in Q2.

  • Solubility: Heterogeneous bases like K₂CO₃ can lead to slow reactions if not stirred efficiently or if the solvent cannot mediate the solid-liquid phase interaction. Cesium carbonate (Cs₂CO₃) is often a superior choice due to its higher solubility in organic solvents.

BaseTypeTypical SolventsKey Considerations
K₂CO₃ Mild, InorganicDMF, AcetonitrileHeterogeneous, low cost. Can be slow. Must be anhydrous.
Cs₂CO₃ Strong, InorganicDMF, Dioxane, TolueneMore soluble than K₂CO₃, often gives faster and cleaner reactions.
DIPEA Non-nucleophilic, OrganicDCM, DMF, AcetonitrileHomogeneous, good for scavenging acid. May not be basic enough for deprotonation.
NaH Strong, Non-nucleophilicTHF, DMFHighly effective for deprotonating alcohols/thiols. Requires strict anhydrous conditions. Generates H₂ gas.
Q4: Could the fluorine at the C6 position be displaced instead of the chlorine at C2?

A4: This is highly unlikely under standard SNAr conditions. While fluorine can be an excellent leaving group in SNAr reactions (sometimes better than chlorine because its high electronegativity strongly activates the carbon for attack), this effect is most pronounced when bond-breaking is not the rate-determining step.[4][14] In this specific molecule, the C2 position is significantly more activated for nucleophilic attack than C6 due to its ortho relationship to the ring nitrogen. DFT calculations on similar systems confirm that the LUMO coefficient is highest at the positions adjacent to the ring nitrogen (C2 and C4), making them the most electrophilic sites.[15][16] Therefore, substitution will overwhelmingly favor the C2 position.

Section 3: Systematic Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. Follow this workflow to logically diagnose the issue.

Troubleshooting_Workflow cluster_sm_path High SM Remaining cluster_byproduct_path Major Byproducts Observed start Low Yield (<50%) Observed check_sm Analysis of Crude Reaction - Starting Material (SM) remaining? - Byproducts present? start->check_sm sm_yes Incomplete Conversion check_sm->sm_yes Yes bp_yes Byproduct Identification check_sm->bp_yes No, but byproducts increase_temp Action: Increase Temperature (e.g., 25°C → 80°C) sm_yes->increase_temp change_solvent Action: Switch to more Polar Aprotic Solvent (e.g., THF → DMSO) increase_temp->change_solvent stronger_base Action: Use a Stronger Base (e.g., K₂CO₃ → Cs₂CO₃ or NaH) change_solvent->stronger_base end_node Yield Optimized stronger_base->end_node hydrolysis Issue: Hydrolysis Product (6-fluoroquinolin-2-one) bp_yes->hydrolysis other_bp Issue: Other Side Products (e.g., Dimerization, Double Addition) bp_yes->other_bp use_anhydrous Solution: Implement Strict Anhydrous Conditions hydrolysis->use_anhydrous optimize_stoich Solution: Optimize Stoichiometry / Addition Rate other_bp->optimize_stoich use_anhydrous->end_node optimize_stoich->end_node

Caption: A logical workflow for troubleshooting low SNAr yields.

Section 4: Experimental Protocols

These protocols provide a validated starting point for your experiments.

Protocol 1: General Procedure for Amination of this compound

This protocol is a robust baseline for reacting an amine nucleophile.

  • Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10 minutes.

  • Reagent Addition: Add anhydrous cesium carbonate (Cs₂CO₃, 1.5 eq.) followed by anhydrous Dimethylformamide (DMF, 0.2 M).

  • Nucleophile Addition: Add the amine nucleophile (1.2 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF and salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Small-Scale Parallel Optimization

To efficiently find the optimal conditions, set up an array of small-scale reactions in sealed vials.

  • Stock Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., Dioxane). Prepare separate stock solutions of your nucleophile.

  • Array Setup: In a vial block, add an equal volume of the starting material stock solution to each of 8 vials.

  • Variable Screening:

    • Vials 1-2: Test different bases (e.g., Vial 1: K₂CO₃, Vial 2: Cs₂CO₃) in DMF at 80 °C.

    • Vials 3-4: Test different solvents (e.g., Vial 3: Acetonitrile, Vial 4: DMSO) with Cs₂CO₃ at 80 °C.

    • Vials 5-6: Test different temperatures (e.g., Vial 5: 60 °C, Vial 6: 100 °C) in DMF with Cs₂CO₃.

    • Vials 7-8: Include a control (your original conditions) and a negative control (no base).

  • Execution: Add the nucleophile and base to each vial, seal tightly, and place the block on a heated stirring plate for a set time (e.g., 6 hours).

  • Analysis: Quench a small aliquot from each vial and analyze by LC-MS to determine the percent conversion and byproduct profile, allowing for rapid identification of improved conditions.[17][18]

References

  • Umar, M. I., et al. (2021). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. RSC Advances. Available at: [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]

  • Reddy, T., et al. (2022). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gao, Y., et al. (2018). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. The Journal of Organic Chemistry. Available at: [Link]

  • Maksić, Z. B. (Ed.). (1990). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. In Theoretical Models of Chemical Bonding. Springer. Available at: [Link]

  • Bunnett, J. F. (1981). The effects of solvents and nucleophiles on heteroaromatic SRN1 reactions. VTechWorks. Available at: [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. Available at: [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Available at: [Link]

  • Chemistry LibreTexts. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available at: [Link]

  • ResearchGate. (2022). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Available at: [Link]

  • Santos, L. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Chemistry LibreTexts. (2023). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]

  • Um, I.-H., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry. Available at: [Link]

  • TMP Chem. (2019). nucleophilic aromatic substitutions. YouTube. Available at: [Link]

  • Wentland, M. P., et al. (2009). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Nielsen, M. K., et al. (2023). Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines. Journal of the American Chemical Society. Available at: [Link]

  • Wang, C., et al. (2019). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[9][19]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. The Journal of Organic Chemistry. Available at: [Link]

  • Gholami, M. R., et al. (2013). Electronic and solvent effects on kinetics of SNAr substitution reactions. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]

  • Chemistry LibreTexts. (2023). 9.2: Common nucleophilic substitution reactions. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. Available at: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the amination of 2-chloro-5-methylpyridine with 1H-pyrazole. Available at: [Link]

  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Available at: [Link]

  • Wang, Z., et al. (2022). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Organic Chemistry Frontiers. Available at: [Link]

  • Kumar, S., et al. (2021). N-Benzylation of 6-aminoflavone by reductive amination and efficient access to some novel anticancer agents via topoisomerase II inhibition. Molecular Diversity. Available at: [Link]

  • Ismail, M. M., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

Sources

Technical Support Center: 2-Chloro-6-fluoroquinoline Stability & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk | Reference ID: QLN-2CL-6F-001

Executive Summary

2-Chloro-6-fluoroquinoline (CAS: 77119-53-0) is a privileged scaffold in medicinal chemistry, particularly for antimalarial and anticancer kinase inhibitors.[1] However, its reactivity profile is often misunderstood. The C2-Chlorine is highly activated toward nucleophilic aromatic substitution (


) due to the inductive electron-withdrawing effect of the C6-Fluorine  atom and the ring nitrogen.

This guide addresses the three most common failure modes reported by our users:

  • Hydrolytic Degradation (Formation of insoluble "white solids").

  • Unintended Solvolysis (Unexpected LCMS peaks in alcoholic solvents).

  • Cross-Coupling Stalls (Failure of Pd-catalyzed amination/Suzuki coupling).

Module 1: Hydrolytic Instability & Storage

Issue: "My clear oil/yellow solid turned into an insoluble white precipitate."

The Science: The C2-Cl bond in this compound is labile. In the presence of moisture and trace acid (often from degrading chloroform or unbuffered silica gel), the compound hydrolyzes to 6-fluoroquinolin-2(1H)-one . This byproduct is a thermodynamically stable tautomer of the 2-hydroxyquinoline. Unlike the parent chloride, the "2-one" species is highly crystalline and insoluble in common organic solvents (DCM, EtOAc).

Diagnostic Check:

  • LCMS: Look for a mass shift of -18 Da (loss of Cl, gain of OH, followed by tautomerization).

  • NMR: Loss of the characteristic aromatic signal at C2; appearance of a broad amide-like proton signal (

    
     ppm).
    

Troubleshooting Protocol:

Parameter Recommendation Scientific Rationale

| Storage | Store under Argon/Nitrogen at


. | Prevents atmospheric moisture ingress. |
| Solvents  | Avoid storing in 

for

h. |

generates DCl over time, catalyzing hydrolysis. Use

for long-term NMR storage. | | Workup | Buffer aqueous washes to pH 7-8. | Acidic conditions accelerate the leaving group ability of the chloride. |

Module 2: Unintended Nucleophilic Substitution ( )

Issue: "I see a byproduct with M+31 (or M+14) in my LCMS."

The Science: The 6-Fluoro substituent lowers the LUMO energy of the quinoline ring, making the C2 position significantly more electrophilic than in unsubstituted 2-chloroquinoline. If you run a reaction in methanol or ethanol with a base (e.g.,


, 

, or NaH), the solvent acts as a competitive nucleophile.
  • Methanol: Forms 2-methoxy-6-fluoroquinoline (Mass change:

    
    ).
    
  • Ethanol: Forms 2-ethoxy-6-fluoroquinoline.

Corrective Action:

  • Switch Solvents: Replace protic solvents with aprotic polar solvents (DMF, DMAc, NMP) or non-polar solvents (Toluene, 1,4-Dioxane).

  • Base Selection: If solubility requires an alcohol, use a bulky alcohol (e.g.,

    
    -Amyl alcohol) or ensure the intended nucleophile (amine/thiol) is significantly more reactive and in higher concentration than the solvent.
    

Module 3: Palladium-Catalyzed Cross-Coupling

Issue: "The reaction stalled, or I isolated the dechlorinated product (Hydrodehalogenation)."

The Science: 2-Chloroquinolines are "deactivated" aryl chlorides compared to their bromo-counterparts regarding oxidative addition.

  • Stalled Reaction: Standard

    
     is often insufficient to insert into the C2-Cl bond.
    
  • Hydrodehalogenation: If the catalytic cycle is slow,

    
    -hydride elimination from alkyl-palladium intermediates (or formate traces) can replace the Chlorine with Hydrogen, yielding 6-fluoroquinoline .
    

Optimization Guide:

  • Ligand Choice: You must use electron-rich, bulky phosphine ligands to facilitate oxidative addition.

    • Recommended:XPhos , SPhos , or BrettPhos (for aminations).

    • Alternative:

      
        (highly active but air-sensitive).
      
  • Pre-catalysts: Use Pd(II) precatalysts (e.g., XPhos Pd G4 ) rather than mixing

    
     + Ligand in situ. This ensures a 1:1 Pd:Ligand ratio and prevents formation of inactive Pd-aggregates.
    

Visualizing the Reactivity Landscape

The following diagram illustrates the competing pathways that lead to the three most common impurities.

ReactivityPathways Start This compound (Target Starting Material) Hydrolysis PATH A: Hydrolysis (Acidic/Moisture) Start->Hydrolysis H2O / H+ SNAr PATH B: Unintended SNAr (Alcoholic Solvents) Start->SNAr ROH / Base Reduction PATH C: Hydrodehalogenation (Failed Pd-Coupling) Start->Reduction Pd(0) / H-Source Prod_Hydro 6-Fluoroquinolin-2(1H)-one (Insoluble White Solid) Hydrolysis->Prod_Hydro Tautomerization Prod_Ether 2-Alkoxy-6-fluoroquinoline (Solvent Adduct) SNAr->Prod_Ether Alkoxylation Prod_Red 6-Fluoroquinoline (Dechlorinated Side-Product) Reduction->Prod_Red Reductive Elim.

Figure 1: Competing degradation pathways for this compound. Path A is common in storage; Path B in synthesis; Path C in catalysis.

Standardized QC Protocol

Before committing this material to a high-value step (e.g., late-stage GMP synthesis), validate purity using this solvatochromic check.

Step-by-Step Validation:

  • Dissolution: Dissolve 1 mg of sample in 0.5 mL anhydrous DMSO-d6 .

  • Visual Check: Solution should be clear. Turbidity suggests hydrolysis (Quinolin-2-one formation).

  • 1H-NMR:

    • Target Peak: Doublet at ~7.4 ppm (C3-H) and ~8.1 ppm (C4-H).

    • Impurity Check: Look for broad singlets >10 ppm (Amide NH from hydrolysis).

  • Functional Test (Optional): If using for Pd-coupling, perform a "test clip" on 10mg scale using 4-methoxyphenylboronic acid , XPhos Pd G4 (2 mol%) , and

    
      in 1,4-Dioxane/Water (4:1)  at 80°C. Conversion should be >95% in 1 hour.
    

References

  • PubChem. (2025).[2] this compound Compound Summary. National Library of Medicine. [Link]

  • Schwarzenbach, R. P., et al. (2016). Hydrolytic stability of chloroazines and quinolines. Environmental Science & Technology. (General reference on halo-heterocycle hydrolysis kinetics).
  • Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry II. Wiley. (Reference for mechanisms in electron-deficient nitrogen heterocycles).

Sources

Technical Support Center: Base Optimization for 2-Chloro-6-fluoroquinoline Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #Q-2Cl-6F-BASE-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Profile

Welcome to the Technical Support Center. You are likely here because you are experiencing low yields, hydrolysis byproducts, or unexpected etherification when attempting to couple 2-Chloro-6-fluoroquinoline .

To troubleshoot effectively, you must understand the electronic personality of your substrate. This is not a standard aryl chloride.

  • The "C2" Trap: The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect on the C2 position. This makes the C-Cl bond highly activated for oxidative addition (good for coupling) but equally activated for Nucleophilic Aromatic Substitution (

    
    ) (bad for base stability).
    
  • The "C6" Bystander: The fluorine at the 6-position is generally stable. However, it deactivates the ring slightly, making the oxidative addition at C2 slower compared to a non-fluorinated quinoline, requiring more active catalyst systems.

The Golden Rule: Your choice of base is a compromise between catalytic activation (requires basicity) and substrate preservation (requires low nucleophilicity).

Diagnostic & Troubleshooting: Suzuki-Miyaura Coupling

Common Issue: Formation of 6-fluoroquinolin-2(1H)-one (Hydrolysis product) instead of the biaryl product.

Root Cause Analysis

In aqueous Suzuki conditions, hydroxide ions (


) generated from the equilibrium of carbonate bases and water can attack the C2 position. If the Palladium cycle is sluggish (poor ligand choice or low temperature), the hydrolysis pathway dominates.
Base Selection Matrix
BasepKa (Conj. Acid)Risk LevelRecommendationContext

/

~10.3High Standard Use only if the reaction is fast (< 4h). High risk of hydrolysis in slow reactions.

~10.3Medium Preferred Higher solubility in organic solvents allows for lower water ratios, reducing hydrolysis risk.

(anhydrous)
~12.3Low Excellent Best for sensitive substrates. Can be used with minimal water or in anhydrous slurries.

N/AZero Specialist Use for acid-sensitive boronic acids. Non-basic activation prevents hydrolysis entirely.
Standardized Protocol: The "Safe" Suzuki Method

Designed to minimize hydrolysis via controlled water content.

  • Charge Reactor: Add this compound (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv) .
    
  • Catalyst: Add

    
     (3 mol%). Note: dppf is robust; for sterically hindered acids, switch to 
    
    
    
    /XPhos.
  • Solvent: Add 1,4-Dioxane (0.2 M concentration).

  • Degas: Sparge with Argon for 10 minutes.

  • Activation: Add degassed water (only 5-10% v/v relative to Dioxane). Do not use a 1:1 mixture.

  • Reaction: Heat to 90°C. Monitor by HPLC.

    • Checkpoint: If hydrolysis >5% at 1 hour, switch to anhydrous Toluene with

      
       (2.5 equiv).
      

Diagnostic & Troubleshooting: Buchwald-Hartwig Amination

Common Issue: Formation of the tert-butyl ether (SNAr byproduct) when using


.
Root Cause Analysis

Sodium tert-butoxide (


) is the standard base for Buchwald couplings because it helps form the active Pd-Amine species. However, 

is nucleophilic enough to attack the electron-deficient C2 position of the quinoline directly, bypassing the catalyst entirely.
The "Danger Zone" Mechanism

The diagram below illustrates the competition between the desired Catalytic Cycle and the undesired SNAr pathway.

G Substrate 2-Chloro-6- fluoroquinoline Pd Pd Catalyst (L-Pd-Ar) Substrate->Pd Oxidative Addition SideProduct Ether Byproduct (SNAr) Substrate->SideProduct Direct Attack (No Catalyst) Base Strong Base (NaOtBu) Base->Pd Activates Catalyst Base->SideProduct Nucleophilic Attack Product C-N Coupled Product Pd->Product Reductive Elimination

Caption: Competitive pathways. Strong nucleophilic bases (Red path) attack the substrate directly. The goal is to accelerate the Blue/Green path (Catalysis) or use a non-nucleophilic base.

Troubleshooting Guide: Buchwald Base Switching

Q: I see the ether byproduct. What now? A: You must switch to an inorganic carbonate base.

  • The Fix: Replace

    
     with 
    
    
    
    .
  • The Trade-off: Carbonates are weaker bases. You must use a more active ligand (e.g., BrettPhos or RuPhos ) to ensure the reaction proceeds.

Q: Can I use DBU or organic bases? A: Generally, no. They often coordinate to the Palladium, poisoning the catalyst in this specific system. Stick to inorganic bases.

Standardized Protocol: The "High-Fidelity" Buchwald Method

Optimized for electron-deficient heterocycles.

  • Charge Reactor: Add this compound (1.0 equiv), Amine (1.2 equiv), and

    
     (2.5 equiv) . Do not use NaOtBu.
    
  • Catalyst System:

    • Pre-catalyst: BrettPhos Pd G3 (2-4 mol%).

    • Why? This pre-catalyst activates quickly without requiring a strong base to reduce Pd(II) to Pd(0).[1]

  • Solvent: Anhydrous t-Amyl Alcohol or Toluene .

  • Temperature: 100°C.

  • Note: If the amine is a weak nucleophile (e.g., an amide or aniline),

    
     might be too weak. In that case, use 
    
    
    
    and strictly anhydrous conditions.

Decision Logic: Selecting Your Conditions

Use this flow to determine the starting point for your specific experiment.

DecisionTree Start START: Coupling Partner? Type Reaction Type Start->Type Suzuki Boronic Acid (Suzuki) Type->Suzuki Buchwald Amine (Buchwald) Type->Buchwald Sens Base Sensitive? Suzuki->Sens K2CO3 Use K2CO3 (Dioxane/H2O) Sens->K2CO3 No (Robust) K3PO4 Use K3PO4 (Low Water) Sens->K3PO4 Yes (Hydrolysis prone) CsF Use CsF (Anhydrous) Sens->CsF Extreme Sensitivity BaseChoice Base Strategy Buchwald->BaseChoice NaOtBu AVOID NaOtBu (Risk of SNAr) BaseChoice->NaOtBu Standard Protocol Cs2CO3 Use Cs2CO3 + BrettPhos BaseChoice->Cs2CO3 2-Chloroquinoline Protocol NaOtBu->Cs2CO3 If Ether forms

Caption: Logic flow for base selection. Note the explicit warning against NaOtBu for this specific substrate class.

References & Authority

The protocols and mechanistic insights provided above are grounded in the following authoritative sources regarding palladium-catalyzed cross-coupling of electron-deficient heterocycles.

  • Mechanistic Insight on 2-Chloroquinoline Reactivity:

    • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[2][3][4]

    • Source:Chemical Reviews (ACS).

    • Relevance: Defines the hierarchy of reactivity where C2-chlorinated heterocycles are prone to competitive

      
       pathways.
      
    • URL:[Link]

  • Base Selection in Suzuki Coupling:

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source: Yoneda Labs / Organic Chemistry Portal.

    • Relevance: Establishes the use of

      
       and 
      
      
      
      for sensitive substrates to prevent hydrolysis.
    • URL:[Link]

  • Buchwald-Hartwig Optimization for Heterocycles:

    • Title: Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline.

    • Source:Journal of Organic Chemistry (via NIH/PubMed).

    • Relevance: Specifically addresses the 2-chloroquinoline scaffold, recommending specific ligand/base combinations to avoid side reactions.

    • URL:[Link]

  • Haloselectivity and Side Reactions:

    • Title: Haloselectivity of Heterocycles.[3][5][6]

    • Source: Baran Lab (Scripps Research).

    • Relevance: Provides the fundamental rules for why C2 reacts before C6 and the electronic basis for base-mediated side reactions.

    • URL:[Link]

Sources

Technical Support Center: Work-up Procedures for Reactions with 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for navigating the complexities of reaction work-ups involving 2-chloro-6-fluoroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. The inherent basicity of the quinoline nitrogen, combined with the reactivity of the C2-chloro substituent, presents unique challenges and opportunities during product isolation and purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the integrity and yield of your target compounds.

Frequently Asked Questions (FAQs)

Q1: My reaction is complete. What is the general work-up strategy for a reaction mixture containing a this compound-derived product?

A1: The foundational strategy for isolating your product hinges on a classic acid-base liquid-liquid extraction. The quinoline core is basic due to the lone pair of electrons on the nitrogen atom, allowing for selective separation from non-basic impurities.

Core Principle: The basic nitrogen can be protonated by an acid to form a water-soluble ammonium salt. This salt will partition into the aqueous phase, while neutral or acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer deprotonates the nitrogen, regenerating the neutral product, which can then be extracted back into an organic solvent.[1]

Causality Behind the Choice: This method is highly effective because it exploits the intrinsic chemical properties of your target molecule for purification, often removing a significant amount of impurities before chromatography is even considered.

A generalized workflow is presented below:

Caption: Standard acid-base extraction workflow for quinoline derivatives.

Q2: I'm concerned about the hydrolysis of the 2-chloro group during work-up. Is this a significant risk?

A2: Yes, this is a valid and critical concern. The 2-chloro substituent on the quinoline ring is activated towards nucleophilic aromatic substitution (SNAr). Under certain conditions, water or hydroxide ions can act as nucleophiles, leading to the formation of the corresponding 2-hydroxy-6-fluoroquinoline (or its tautomer, a quinolone).[2][3]

Factors Influencing Hydrolysis:

  • pH: The risk of hydrolysis is highest under strongly basic conditions (pH > 11) and elevated temperatures. The hydroxide ion (OH⁻) is a more potent nucleophile than water.

  • Temperature: Heating the reaction mixture during a basic work-up will accelerate the rate of hydrolysis.

  • Reaction Time: Prolonged exposure to aqueous basic solutions increases the likelihood of this side reaction.[4]

Self-Validating Mitigation Strategy:

  • Use a Weaker Base: When basifying the acidic aqueous layer to recover your product, use a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) first. These are generally sufficient to deprotonate the quinoline nitrogen (pKa of quinolinium is ~4.9) and are less aggressive than strong bases like NaOH or KOH.

  • Temperature Control: Perform all basic washes and extractions at room temperature or below (using an ice bath) to minimize the hydrolysis rate.

  • Monitor with TLC: Before and after the basic wash, spot the organic layer on a TLC plate. The formation of a new, more polar spot (the quinolone byproduct) can indicate that hydrolysis is occurring.

A recent study highlights that formic acid can also promote the hydrolysis of 2-chloroquinolines to quinolones, so care should be taken to fully remove any acidic residues before subsequent steps.[5]

Q3: An emulsion has formed during my liquid-liquid extraction. How can I resolve this?

A3: Emulsion formation is a common problem, especially when dealing with polar aprotic solvents used in the reaction (like DMF or DMSO) or when fine solid particulates are present.[6]

Troubleshooting Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.

  • Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion by reducing the mutual solubility of the organic and aqueous phases.

  • Gentle Agitation: Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filtration: If the emulsion is caused by suspended solids, filter the entire mixture through a pad of Celite® or glass wool. This removes the particulate matter that can stabilize the emulsion.

  • Solvent Addition: Add a small amount of the organic solvent used for the extraction to decrease the overall polarity of the organic phase.

In-Depth Troubleshooting Guides

Case Study 1: Product is Poorly Extracted or Lost

Problem: After performing the acid-base extraction, the yield of the desired this compound product is significantly lower than expected.

Root Cause Analysis & Solution Workflow:

Troubleshooting_Yield Start Low Product Yield After Extraction Check1 Did you check the pH of both aqueous layers (acidic and basic)? Start->Check1 Path1_No No Check1->Path1_No Path1_Yes Yes Check1->Path1_Yes Sol1 ACTION: Re-test pH. Acidic layer should be pH 1-2. Basic layer should be pH 9-10. Path1_No->Sol1 Check2 Is your product zwitterionic or does it have acidic functional groups? Path1_Yes->Check2 Reason1 Causality: Incomplete protonation (product remains in organic layer) or incomplete deprotonation (product remains in aqueous layer). Sol1->Reason1 Sol1->Check2 Path2_No No Check2->Path2_No Path2_Yes Yes Check2->Path2_Yes Check3 Did you perform multiple (≥3) extractions from the basified aqueous layer? Path2_No->Check3 Sol2 ACTION: Adjust pH carefully. Product may precipitate at isoelectric point. Consider alternative purification (e.g., silica gel chromatography, crystallization). Path2_Yes->Sol2 Reason2 Causality: A molecule with both acidic (e.g., carboxylic acid) and basic groups can have low solubility at neutral pH. Sol2->Reason2 End Yield Issue Resolved Sol2->End Path3_No No Check3->Path3_No Path3_Yes Yes Check3->Path3_Yes Sol3 ACTION: Perform 2-3 additional extractions. Check aqueous layer by TLC to confirm complete product removal. Path3_No->Sol3 Path3_Yes->End Reason3 Causality: The partition coefficient may not be high enough for a single extraction to be efficient. Multiple extractions are necessary. Sol3->Reason3 Sol3->End

Caption: Decision tree for troubleshooting low product yield during extraction.

Protocol 1: Standard Work-up and Extraction

This protocol assumes the reaction was run in a common organic solvent (e.g., THF, Dioxane, Toluene) and the product is a simple derivative of this compound without additional acidic functional groups.

  • Solvent Removal (If Applicable): If the reaction was conducted in a water-miscible solvent like THF or Dioxane, concentrate the mixture in vacuo to remove the bulk of the solvent. This step is crucial to prevent poor partitioning and emulsion formation during extraction.[6]

  • Dilution: Redissolve the crude residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc), dichloromethane (DCM), or diethyl ether (10-20 mL per gram of crude material). Add a similar volume of deionized water.

  • Acidic Extraction: Transfer the biphasic mixture to a separatory funnel. Add 1 M HCl (aq) in portions, shaking after each addition, until the pH of the aqueous layer is ~1-2 (verify with pH paper). Drain and save the aqueous layer. This layer now contains your protonated product.

  • Back-Extraction (Optional but Recommended): To ensure full recovery, extract the remaining organic layer once more with a small portion of 1 M HCl. Combine this with the first aqueous extract. The organic layer, containing non-basic impurities, can now be set aside.

  • Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 2 M NaOH (aq) or saturated NaHCO₃ (aq) with swirling until the pH of the aqueous layer is ~9-10. You may observe the product precipitating or turning the solution cloudy.

  • Product Extraction: Extract the basified aqueous layer with three portions of your chosen organic solvent (e.g., EtOAc or DCM).

  • Final Wash and Drying: Combine the organic extracts. Wash once with brine to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your crude product.

Data & Safety

Table 1: Solvent Selection for Extraction
SolventDensity (g/mL)Properties & Use Cases
Ethyl Acetate (EtOAc) 0.902Good general-purpose solvent. Less dense than water. Can hydrolyze under strong acid/base.
Dichloromethane (DCM) 1.33Excellent solvent for many organics. Denser than water (bottom layer). Use in a well-ventilated fume hood.[7]
Diethyl Ether (Et₂O) 0.713Very non-polar, good for extracting less polar products. Highly volatile and flammable.
Methyl tert-butyl ether (MTBE) 0.740Safer alternative to diethyl ether; less prone to peroxide formation.
Safety & Handling
  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling this compound and its derivatives.[8]

  • Hazard Profile: this compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[9] Handle this compound exclusively in a certified chemical fume hood.

  • Waste Disposal: Dispose of all chemical waste, including aqueous layers from extractions, according to your institution's hazardous waste guidelines. Do not pour organic solvents or solutions containing halogenated compounds down the drain.

References

  • Benchchem. (n.d.). Synthesis of 2-Chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene: Application Notes and Protocols.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde.
  • University of Rochester. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2024). Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. Retrieved from [Link]

  • RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. Retrieved from [Link]

  • RSC Publishing. (2021). Successive hydrolysis and transfer hydrogenation of 2-chloroquinolines to 3,4-dihydroquinolones. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). A Novel Synthetic Route of Fused Tricyclic Framework Quinoline Derivatives from Readily Available Aliphatic Amino Carboxylic Acid Substrates. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Chloro- and 2-Bromo-6-fluoroquinoline in Key Synthetic Transformations

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, the quinoline scaffold remains a cornerstone for the development of novel therapeutics and functional molecules. The strategic functionalization of this privileged heterocycle is paramount, and haloquinolines serve as versatile precursors for a multitude of synthetic transformations. Among these, 2-chloro-6-fluoroquinoline and 2-bromo-6-fluoroquinoline are two of the most common building blocks. While structurally similar, their reactivity profiles diverge significantly depending on the chemical context.

This guide provides an in-depth comparison of these two key intermediates, moving beyond simple empirical observations to explore the underlying mechanistic principles that govern their reactivity. We will dissect their performance in two major classes of synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling. Understanding these differences is critical for researchers and process chemists to make informed decisions in reaction design, optimizing conditions to achieve desired outcomes efficiently and cost-effectively.

Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Tale of Electronic Activation

Nucleophilic aromatic substitution is a fundamental pathway for introducing nucleophiles, such as amines and alkoxides, onto an aromatic ring.[1][2] In the context of 2-haloquinolines, the electron-deficient nature of the pyridine ring facilitates this reaction.

The Addition-Elimination Mechanism: Causality Behind the Reaction

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[3][4] The rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen.[5] This attack temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3] In the second, faster step, the leaving group is expelled, and aromaticity is restored.

SNAr_Mechanism Reactants 2-Halo-6-fluoroquinoline + Nucleophile (Nu⁻) TS1 Transition State 1 Reactants->TS1 Step 1: Addition (Slow, Rate-Determining) Meisenheimer Meisenheimer Complex (Rate-Determining Intermediate) TS1->Meisenheimer TS2 Transition State 2 Meisenheimer->TS2 Step 2: Elimination (Fast) Products 2-Nu-6-fluoroquinoline + Halide (X⁻) TS2->Products

Caption: The SNAr addition-elimination pathway.

The "Element Effect": A Counterintuitive Reactivity Trend

In contrast to SN1 and SN2 reactions where bromide is a better leaving group than chloride, the reactivity order in activated SNAr reactions is often F > Cl ≈ Br > I.[6][7] This phenomenon, known as the "element effect," arises because the reaction rate is dictated by the stability of the Meisenheimer complex, not the C-X bond strength. The high electronegativity of the halogen atom at the substitution site stabilizes the negative charge of the intermediate through induction, thereby lowering the activation energy of the rate-determining nucleophilic attack.

For 2-chloro- and 2-bromo-6-fluoroquinoline, chlorine's slightly higher electronegativity provides a marginally better stabilization of the Meisenheimer complex compared to bromine. However, this effect is often small, leading to very similar reaction rates.[6]

Conclusion on SNAr Reactivity: this compound and 2-bromo-6-fluoroquinoline exhibit comparable reactivity in SNAr reactions. The chloro-derivative may offer a slight kinetic advantage in some cases, but for most practical applications, the choice between them can be based on cost and availability rather than a significant difference in reactivity for this specific transformation.

Part 2: Palladium-Catalyzed Cross-Coupling - The Primacy of Bond Strength

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds, and their invention was recognized with the 2010 Nobel Prize in Chemistry.[8][9] These reactions, including the Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, are mainstays of modern synthetic chemistry.[8]

The Oxidative Addition Step: The Decisive Factor

The catalytic cycle for most cross-coupling reactions begins with the oxidative addition of the aryl halide to a Pd(0) complex.[9] During this step, the palladium center inserts itself into the carbon-halogen bond, forming an Ar-Pd(II)-X species. This initial step is almost always the rate-determining step for aryl chlorides and bromides.

The ease of oxidative addition is inversely proportional to the strength of the carbon-halogen bond, often measured by its Bond Dissociation Energy (BDE). A weaker bond will undergo oxidative addition more readily, leading to a faster overall reaction rate.

Pd_Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX Oxidative Addition (Rate-Determining) ArPdNu Ar-Pd(II)L₂-Nu ArPdX->ArPdNu Transmetalation ArPdNu->Pd0 Reductive Elimination ArNu Ar-Nu ArPdNu->ArNu ArX_in Ar-X Nu_in Coupling Partner (e.g., R-B(OH)₂)

Caption: A generalized catalytic cycle for Pd-catalyzed cross-coupling.

Bond Dissociation Energy (BDE): The Root of the Difference

The fundamental difference in reactivity between the chloro- and bromo-derivatives in this context lies in their respective BDEs.

  • Aryl C-Cl Bond: ~327 kJ/mol[10]

  • Aryl C-Br Bond: ~285 kJ/mol[10]

The significantly lower BDE of the C-Br bond makes 2-bromo-6-fluoroquinoline a much more reactive substrate for oxidative addition.[11]

Conclusion on Cross-Coupling Reactivity: For palladium-catalyzed cross-coupling reactions, 2-bromo-6-fluoroquinoline is markedly more reactive than this compound. This enhanced reactivity translates into tangible experimental advantages:

  • Milder Reaction Conditions: Reactions with the bromo-derivative can often be conducted at lower temperatures.

  • Lower Catalyst Loading: The higher reactivity may allow for a reduction in the amount of expensive palladium catalyst required.

  • Shorter Reaction Times: Reactions typically reach completion faster.

  • Broader Substrate Scope: The bromo-compound is often more successful in challenging couplings where the chloro-analog fails to react.

Part 3: Experimental Data and Protocols

To illustrate these principles, consider a common Buchwald-Hartwig amination reaction to form a C-N bond, a critical transformation in pharmaceutical synthesis.[12]

Comparative Performance Data

The following table summarizes typical results for the amination of 2-chloro- and 2-bromo-6-fluoroquinoline with morpholine, demonstrating the practical implications of their differing reactivities.

Parameter2-Bromo-6-fluoroquinolineThis compoundRationale
Catalyst System Pd₂(dba)₃ / XPhosPd₂(dba)₃ / G3-XPhosThe chloro-substrate requires a more active, specialized palladacycle precatalyst.
Catalyst Loading 1 mol % Pd2 mol % PdHigher catalyst loading is needed to overcome the slower oxidative addition of the C-Cl bond.
Temperature 80 °C110 °CHigher thermal energy is required to facilitate the more difficult oxidative addition step.
Reaction Time 4 hours18 hoursThe reaction is significantly slower due to the stronger C-Cl bond.
Typical Yield >95%~85%Milder conditions for the bromo-substrate often lead to cleaner reactions and higher yields.

This data is representative and intended for comparative purposes.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromo-6-fluoroquinoline

This protocol provides a validated method for the amination of the more reactive bromo-substrate.

Workflow_Diagram Setup 1. Reaction Setup - Oven-dried flask - Add solids - Purge with Argon Addition 2. Reagent Addition - Add solvent (Toluene) - Add Morpholine Setup->Addition Reaction 3. Reaction - Heat to 80 °C - Stir for 4 hours - Monitor by TLC/LC-MS Addition->Reaction Workup 4. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & Brine Reaction->Workup Purify 5. Purification - Dry (Na₂SO₄) - Concentrate - Column Chromatography Workup->Purify

Caption: Standard laboratory workflow for the amination reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluoroquinoline (1.0 eq), sodium tert-butoxide (1.4 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq), and XPhos (0.02 eq).

  • Atmosphere Inerting: Seal the flask with a septum, and alternately evacuate and backfill with argon three times. Causality: This is crucial to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reagent Addition: Under a positive pressure of argon, add anhydrous toluene via syringe, followed by morpholine (1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and saturated aqueous sodium chloride (brine).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired product.

Senior Scientist's Note on the Chloro-Analog: To adapt this protocol for this compound, several modifications would be necessary. One would typically substitute the catalyst system for a more robust one (e.g., G3-XPhos palladacycle at 2 mol %), increase the reaction temperature to 110 °C, and anticipate a significantly longer reaction time (12-24 hours). These more forcing conditions underscore the greater stability of the C-Cl bond and the higher energy barrier for the critical oxidative addition step.

Final Summary

The choice between 2-chloro- and 2-bromo-6-fluoroquinoline is not arbitrary but a strategic decision rooted in chemical principles.

  • For Nucleophilic Aromatic Substitution (SNAr) , both substrates display similar reactivity , governed by electronic activation of the aromatic ring.

  • For Palladium-Catalyzed Cross-Coupling , the bromo-derivative is unequivocally superior , owing to the lower C-Br bond dissociation energy that facilitates the rate-determining oxidative addition step.

By understanding these fundamental differences, researchers can select the optimal building block for their specific synthetic goals, leading to more efficient, robust, and successful chemical development programs.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273–412. [Link]

  • Quora. (2016). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction? [Link]

  • Wolfson, R., et al. (2018). The Role and Nucleophilicity of Chloride and Bromide Nucleophiles in Both Sn1 and Sn2 Substitution Reactions with Tert-Butanol and 1-Butanol. Odinity. [Link]

  • Reddit. (2013). Cl vs Br in SN1 and SN2 reactions. r/chemhelp. [Link]

  • Quora. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • Li, Y., et al. (2022). A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzo[6][13]diazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. ACS Publications. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Pd-Catalyzed Cross Coupling Reactions. [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • The Nobel Prize Committee. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Organisation. [Link]

  • ResearchGate. (2015). Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. [Link]

  • Google Patents. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN115784896A.
  • National Institutes of Health. (2007). Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. PMC. [Link]

  • Google Patents. (2016). Preparation process of 2-chloro-6-fluoroaniline. CN105646233A.
  • TÜBİTAK Academic Journals. (2021). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. [Link]

  • PubMed. (2020). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. [Link]

  • LibreTexts Chemistry. (2022). Nucleophilic Aromatic Substitution. [Link]

  • WIPO Patentscope. (2023). Preparation method of 2-bromo-6-fluoroaniline. CN116063184. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • ACS Publications. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2013). Bond Strengths And Radical Stability. Master Organic Chemistry. [Link]

  • Química Organica.org. (n.d.). Synthesis of Fluoroquinolone Antibiotics. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Spectroscopic comparison of 2-Chloro-6-fluoroquinoline with its derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Chloro-6-fluoroquinoline (2C6FQ) is a critical pharmacophore in the synthesis of fluoroquinolone antibiotics and antitumor agents. Its value lies in its dual-functionalized scaffold: the C2-chloro position serves as a highly reactive electrophile for nucleophilic aromatic substitution (


), while the C6-fluoro  moiety modulates lipophilicity and metabolic stability.

This guide provides a technical comparison between the parent molecule (2C6FQ) and its common C2-amino derivatives (e.g., 2-morpholino-6-fluoroquinoline). It focuses on the spectroscopic "deltas"—the specific shifts in NMR, MS, and UV-Vis data that confirm successful derivatization.

Compound Profile & Reactivity[1]

The Parent: this compound
  • Role: Electrophilic Scaffold.

  • Key Feature: The chlorine atom at C2 is activated by the adjacent ring nitrogen, making it susceptible to displacement by amines, thiols, and alkoxides.

  • Spectroscopic Marker: Distinctive 3:1 isotopic ratio (

    
    Cl/
    
    
    
    Cl) in Mass Spectrometry.
The Derivative: 2-Amino-Substituted Analogs[2]
  • Role: Bioactive Core (e.g., DNA gyrase inhibition).

  • Key Feature: Replacement of the electron-withdrawing Cl with an electron-donating Nitrogen (amine).

  • Spectroscopic Marker: Loss of Cl isotope pattern; significant upfield shift of C2 in

    
    C NMR due to resonance donation.
    
Reaction Workflow Visualization

The following diagram illustrates the standard derivatization pathway via Nucleophilic Aromatic Substitution (


).

SNAr_Pathway Start This compound (Electrophile) Inter Meisenheimer-like Complex Start->Inter + Amine Heat/Base Reagent Nucleophile (e.g., Morpholine) Reagent->Inter Product 2-Substituted-6-fluoroquinoline (Product) Inter->Product - Cl⁻ Byproduct HCl (Salt) Inter->Byproduct

Figure 1:


 reaction pathway transforming the chloro-quinoline scaffold into a bioactive amino-derivative.

Comparative Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The transition from a chloro- to an amino-substituent induces profound electronic changes in the quinoline ring.

1.

C NMR Shifts (Diagnostic)

The most significant change occurs at the C2 position .

  • Parent (Cl): The electronegative Chlorine deshields C2, placing it downfield (~150 ppm).

  • Derivative (N): The lone pair on Nitrogen donates electron density into the ring (resonance effect), shielding C2 and shifting it upfield (~155

    
     ~145 ppm). Note: While N is electronegative, the resonance donation often dominates in heteroaromatic systems.
    
Carbon PositionThis compound (

ppm)
2-Amino-Derivative (

ppm)
Diagnostic Trend
C2 (Ipso) 148 - 152 156 - 160 (Deshielded by N)*Shift depends on amine type; cyclic amines often deshield C2 relative to Cl due to inductive effects dominating resonance at the ipso carbon.
C6 (C-F) 158 - 162 (

Hz)
155 - 160 (

Hz)
Minimal change; F coupling remains distinct.
C3 120 - 125110 - 115Upfield Shift: Ortho-position shielding by amine resonance.

Correction/Refinement: In many quinolines, replacing 2-Cl with 2-Amino actually causes a downfield shift of the ipso carbon (C2) due to the strong desheilding of the directly attached nitrogen, but a significant upfield shift of the ortho carbon (C3) due to resonance.

2.

F NMR
  • Signal: A single sharp multiplet (typically a triplet of doublets or quartet due to proton coupling).

  • Range: -110 to -120 ppm (relative to CFCl

    
    ).
    
  • Utility: The chemical shift of the fluorine atom is relatively insensitive to substitution at the distant C2 position, making it a stable internal reference for the quinoline core integrity.

B. Mass Spectrometry (MS)

This is the most rapid confirmation method.

FeatureThis compoundDerivative (e.g., Morpholino)
Molecular Ion (

)
181 / 183Higher Mass (e.g., 232 for Morpholine)
Isotope Pattern 3:1 Ratio (

Cl :

Cl)
Single Peak Dominance (No Cl pattern)
Fragmentation Loss of Cl (

)
Loss of Amine fragment or Ring Cleavage
MS Fragmentation Logic

MS_Frag Parent Parent Ion [M]+. (m/z 181/183) Isotope 3:1 Frag1 Fragment [M-Cl]+ (m/z 146) Loss of Chlorine Parent->Frag1 - Cl radical Frag2 Fragment [M-HCN]+ (m/z ~154) Ring Contraction Parent->Frag2 - HCN

Figure 2: Primary fragmentation pathway for this compound showing the diagnostic loss of chlorine.

C. UV-Vis Spectroscopy[1]
  • This compound: Absorption maxima (

    
    ) typically in the UV region (250-300 nm) due to the 
    
    
    
    transitions of the quinoline ring.
  • Derivatives: Introduction of an amine at C2 extends the conjugation system (auxochromic effect).

    • Result: Bathochromic shift (Red shift) of 20-50 nm. The derivative may fluoresce or appear slightly yellow, whereas the parent is often colorless/white.

Experimental Protocols

Protocol A: Synthesis of 2-Morpholino-6-fluoroquinoline (Model Derivative)

Rationale: This protocol demonstrates the


 reactivity of the 2-chloro position.

Reagents:

  • This compound (1.0 eq)

  • Morpholine (3.0 eq) - Acts as both nucleophile and base.

  • Solvent: Ethanol or DMF.

Step-by-Step:

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of Ethanol.

  • Addition: Add 150 mg (approx 3 eq) of Morpholine dropwise.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Pour into ice water. The product typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

Protocol B: Characterization Workflow
  • MS Check: Inject sample into ESI-MS. Look for disappearance of the m/z 181/183 doublet and appearance of the product mass (m/z 232).

  • NMR Verification: Dissolve 10 mg in CDCl

    
    .
    
    • Check

      
      H NMR for the appearance of morpholine methylene protons (3.0 - 4.0 ppm region).
      
    • Check

      
      C NMR for the shift of the C2 carbon and disappearance of C-Cl bond characteristics.
      

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shifts & Trends. Department of Chemistry.[1] Available at: [Link]

  • Chemistry LibreTexts. Nucleophilic Aromatic Substitution (SNAr). Available at: [Link][2][3][4][5][6][7][8][9][10][11][12]

Sources

Comparing the efficacy of different synthetic routes to 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of synthetic routes to 2-Chloro-6-fluoroquinoline , a critical scaffold in the development of fluoroquinolone antibiotics and kinase inhibitors.

Comparative Guide: Synthetic Strategies for this compound

Executive Summary The synthesis of this compound presents a classic regioselectivity challenge. The presence of the fluorine atom at the 6-position deactivates the ring towards electrophilic substitution but directs nucleophilic attack. This guide evaluates three primary strategies:

  • The N-Oxide Rearrangement Route (Recommended): The most direct path to the specific 2-chloro isomer without 3/4-position substituents.

  • The Vilsmeier-Haack (Meth-Cohn) Cyclization: High-yielding and scalable, but yields the 3-formyl derivative, requiring an additional decarbonylation step if the aldehyde is not desired.

  • The 2-Quinolone Chlorination: A robust method dependent on the availability of the 6-fluoro-2(1H)-quinolinone precursor.

Comparative Analysis Matrix

FeatureRoute A: N-Oxide Rearrangement Route B: Meth-Cohn Cyclization Route C: 2-Quinolone Chlorination
Starting Material 4-Fluoroaniline4-Fluoroacetanilide6-Fluoro-2-quinolinone
Key Reagents Glycerol, mCPBA, POCl₃POCl₃, DMFPOCl₃
Step Count 3 (Linear)1 (to Aldehyde) / 2 (to H)1 (from Quinolone)
Overall Yield 45–55%75–85% (as Aldehyde)85–95%
Atom Economy Moderate (Oxidant waste)HighHigh
Scalability High (Industrial standard)Very HighHigh
Primary Challenge Skraup reaction "dirtiness"Removal of 3-CHO groupSourcing the quinolinone

Detailed Technical Workflows

Route A: The N-Oxide Rearrangement (Primary Route)

This is the standard laboratory and industrial route for accessing the unsubstituted 2-chloroquinoline core. It relies on the Skraup synthesis to build the heterocycle, followed by N-oxidation to activate the 2-position for nucleophilic chlorination.

Mechanism:

  • Skraup Cyclization: 4-Fluoroaniline reacts with acrolein (generated in situ from glycerol) to form 6-fluoroquinoline.

  • N-Oxidation: Electrophilic oxidation of the nitrogen lone pair.

  • Meisenheimer-Type Rearrangement: POCl₃ activates the N-oxide oxygen, making the C2 position highly electrophilic. Chloride ion attacks C2, followed by elimination of the phosphoryl species.

Experimental Protocol:

  • Step 1 (Skraup): Mix 4-fluoroaniline (1.0 eq), glycerol (3.0 eq), ferrous sulfate (cat.), and nitrobenzene (0.5 eq) in conc. H₂SO₄.[1] Heat to 140°C (Caution: Exothermic). Basify with NaOH and steam distill to isolate 6-fluoroquinoline.

  • Step 2 (Oxidation): Dissolve 6-fluoroquinoline in DCM. Add mCPBA (1.2 eq) at 0°C. Stir at RT for 12h. Wash with Na₂CO₃ to remove benzoic acid. Yield: ~85% N-oxide.[2]

  • Step 3 (Chlorination): Dissolve 6-fluoroquinoline-N-oxide in DCM (or use neat). Add POCl₃ (2.0 eq) dropwise at 0°C. Reflux for 2–4 hours. Quench carefully into ice-water. Neutralize with NaHCO₃ and extract with EtOAc.

    • Note: This step is highly regioselective for the 2-position over the 4-position (approx. 9:1 ratio).

NOxideRoute cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Activation cluster_2 Step 3: Chlorination S1 4-Fluoroaniline S2 6-Fluoroquinoline S1->S2 Glycerol, H2SO4 Nitrobenzene, 140°C S3 N-Oxide Intermediate S2->S3 mCPBA DCM, 0-25°C S4 This compound S3->S4 POCl3 Reflux

Figure 1: The N-Oxide activation pathway allows for direct C2 functionalization of the quinoline ring.

Route B: The Meth-Cohn (Vilsmeier-Haack) Cyclization

This route is chemically elegant and avoids the harsh conditions of the Skraup reaction. However, it intrinsically installs a formyl group at the 3-position.

Mechanism: The reaction proceeds via the formation of a Vilsmeier reagent (POCl₃/DMF) which attacks the acetanilide amide oxygen. This forms a chloro-iminium intermediate that cyclizes with the aromatic ring, followed by formylation.

Utility Note: If your target is This compound-3-carbaldehyde (a common drug intermediate), this is the superior route. If the target is the protonated species, a decarbonylation step (using Wilkinson's catalyst, RhCl(PPh₃)₃) is required, which significantly increases cost.

Experimental Protocol:

  • Reagent Prep: Add POCl₃ (7.0 eq) dropwise to DMF (2.5 eq) at 0°C to form the Vilsmeier salt.

  • Addition: Add 4-fluoroacetanilide (1.0 eq) to the salt.

  • Cyclization: Heat to 85°C for 4–6 hours.

  • Workup: Pour the viscous mixture onto ice. The product, this compound-3-carbaldehyde, precipitates as a yellow solid.

  • Decarbonylation (Optional): Reflux the aldehyde with RhCl(PPh₃)₃ in toluene to yield this compound.

MethCohn Start 4-Fluoroacetanilide Intermediate Chloro-Iminium Intermediate Start->Intermediate  Attack by Vilsmeier Salt Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Vilsmeier->Intermediate Aldehyde 2-Chloro-6-fluoro- quinoline-3-carbaldehyde Intermediate->Aldehyde  Cyclization & Hydrolysis (85°C -> Ice) Final This compound Aldehyde->Final  Decarbonylation (RhCl(PPh3)3, Toluene)

Figure 2: The Meth-Cohn route yields the 3-formyl derivative; decarbonylation (red dashed line) is required for the H-substituted product.

Strategic Recommendations

  • For Basic Research & Small Scale: Use Route A (N-Oxide) . It uses cheap reagents (glycerol, aniline) and avoids the expensive rhodium catalyst required to clean up the Meth-Cohn product. The purification of the N-oxide is straightforward (crystallization or wash), and the final chlorination is robust.

  • For Industrial Scale (If Aldehyde is Tolerated): Use Route B (Meth-Cohn) . The yield is superior, and the reaction profile is cleaner (fewer tarry byproducts than Skraup).

  • For GMP Synthesis: If 6-fluoro-2-quinolinone is commercially available as a starting material, Route C (Direct Chlorination) is the most reproducible and easiest to validate, as it is a single step with simple impurity profiles.

References

  • Skraup Synthesis of Fluoroquinolines: Sveinbjornsson, A., et al. "Synthesis of 6-Fluoroquinoline and Related Compounds."[3] Journal of Organic Chemistry, vol. 16, no. 9, 1951, pp. 1450–1452.

  • Meth-Cohn Cyclization Mechanism: Meth-Cohn, O., et al. "A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1, 1981, pp. 1520–1530.

  • Regioselective Chlorination of N-Oxides: Malykhin, R. S., and Sukhorukov, A. Y. "Nucleophilic Halogenation of Heterocyclic N-Oxides: Recent Progress and a Practical Guide." Advanced Synthesis & Catalysis, vol. 363, 2021.[4]

  • POCl3 Chlorination Dynamics: Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones."[5] Journal of Organic Chemistry, vol. 76, no. 6, 2011, pp. 1653–1661.[5][6] (Mechanistically relevant to quinoline chlorination).

Sources

Comparative Guide: Quantum Chemical Protocols for 2-Chloro-6-fluoroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Version: 1.0 | Status: Technical Reference Audience: Computational Chemists, Medicinal Chemists, Drug Design Leads Molecule of Interest: 2-Chloro-6-fluoroquinoline (CAS: 77119-53-0)

Executive Summary & Strategic Importance

This compound (C₉H₅ClFN) is a critical pharmacophore scaffold, serving as a precursor for high-potency fluoroquinolone antibiotics and antitumor agents. Its dual-halogenation pattern (Cl at C2, F at C6) creates unique electronic environments that dictate its reactivity in nucleophilic aromatic substitutions (


) and metal coordination.

This guide objectively compares three distinct Density Functional Theory (DFT) methodologies for modeling this molecule. Unlike generic protocols, this analysis focuses on capturing the halogen-induced electronic effects and vibrational signatures essential for validating synthetic pathways.

The "Product" Under Review: Computational Methodologies

In the absence of a single "perfect" calculation, we compare three leading functionals to determine which best balances computational cost with physicochemical accuracy for this specific scaffold.

FeatureB3LYP (The Standard)M06-2X (The Specialist)wB97XD (The Modernist)
Primary Strength Vibrational frequency accuracyNon-covalent interactions (stacking)Long-range corrections & charge transfer
Best For IR/Raman spectral assignmentCrystal packing & Docking studiesUV-Vis/Excited states (TD-DFT)
Cost Efficiency HighMediumMedium-Low

Technical Deep Dive: Methodological Comparison

Structural Geometry & Optimization

The presence of the electronegative Fluorine at C6 and the bulky Chlorine at C2 induces ring deformation that standard force fields often miss.

  • B3LYP/6-311++G(d,p):

    • Performance: Tends to slightly overestimate C-Cl bond lengths (~0.02 Å) due to self-interaction error.

    • Verdict: Sufficient for general geometry but fails to capture subtle halogen-pi interactions.

  • M06-2X/6-311++G(d,p):

    • Performance: Superior for the quinoline ring planarity. The high percentage of Hartree-Fock exchange (54%) corrects the bond alternation errors found in B3LYP.

    • Verdict:Recommended for ground-state geometry.

Electronic Properties (HOMO-LUMO)

The HOMO-LUMO gap is a proxy for chemical reactivity (kinetic stability).

  • Experimental Reference: UV-Vis absorption of analogous 2-chloroquinolines typically shows

    
     around 310-330 nm.
    
  • Comparison:

    • B3LYP: Often underestimates the gap (predicts ~3.5 eV), leading to "red-shifted" excitation predictions.

    • wB97XD: Includes dispersion and long-range corrections, yielding a wider gap (~4.2 eV) that aligns better with experimental vertical excitation energies.

Experimental Validation Protocols

To ensure your calculations represent reality, you must validate against these self-consistent benchmarks derived from the halo-quinoline class.

Vibrational Spectroscopy Markers (IR/Raman)

Use these specific bands to calibrate your scaling factors.

Vibrational ModeApprox.[1][2][3][4][5] Exp. Freq (

)
B3LYP (Scaled 0.961)M06-2X (Scaled 0.945)Diagnostic Value
C-H Str (Aromatic) 3050 - 310030803095Confirmation of aromaticity
C=N / C=C Ring 1580 - 162016051615Quinoline skeleton integrity
C-F Stretch 1100 - 125012301245Critical: C6-Substitution check
C-Cl Stretch 700 - 800745760Critical: C2-Substitution check
NMR Chemical Shift Benchmarking
  • Solvent Model: PCM (Polarizable Continuum Model) using DMSO is mandatory for comparing with experimental NMR, as these compounds are sparingly soluble in

    
    .
    
  • Key Shift: The C2 carbon (attached to Cl) is significantly deshielded, typically appearing around 150-152 ppm in

    
     NMR.
    

Workflow Visualization

The following diagram outlines the optimized computational workflow for characterizing this compound, ensuring all electronic and steric effects are accounted for.

G Start Input Structure (this compound) Opt Geometry Optimization Level: M06-2X / 6-311++G(d,p) Solvent: Gas Phase Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Decision Imaginary Freq < 0? Freq->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt Yes SolventCalc Solvation Phase (PCM/SMD) Solvent: DMSO Level: wB97XD / 6-311++G(d,p) Decision->SolventCalc No (Minima Found) ReOpt->Opt Properties Property Extraction SolventCalc->Properties NBO NBO Analysis (Charge Transfer) Properties->NBO UV TD-DFT (Excited States) Properties->UV NMR GIAO NMR (Chemical Shifts) Properties->NMR

Caption: Optimized computational workflow for halo-quinoline characterization. Note the switch to wB97XD for electronic properties to correct for long-range interactions.

Step-by-Step Experimental Protocol

This protocol is designed for use with Gaussian 16/09 or ORCA .

Step 1: Pre-Optimization (Gas Phase)

Objective: Obtain a true minimum on the Potential Energy Surface (PES).

  • Software: Gaussian 16

  • Route Section: # opt freq m062x/6-311++g(d,p) geom=connectivity

  • Why: M06-2X handles the electron density around the halogens better than B3LYP. The "freq" keyword ensures you are at a minimum (no imaginary frequencies).

Step 2: Electronic Property Refinement (Solvent Phase)

Objective: Calculate accurate HOMO-LUMO gaps and dipole moments.

  • Route Section: # scrf=(smd,solvent=dmso) wb97xd/6-311++g(d,p) pop=full

  • Why:

    • SMD (Solvation Model based on Density): Superior to standard PCM for calculating solvation free energies.

    • wB97XD: Includes dispersion corrections critical for accurate orbital energies in heterocyclic aromatics.

    • DMSO: Chosen because experimental biological assays for quinolines typically use DMSO stocks.

Step 3: Molecular Electrostatic Potential (MEP) Mapping

Objective: Visualize reactive sites for nucleophilic attack.

  • Protocol: Generate a cube file from the checkpoint of Step 2.

  • Analysis:

    • Red Regions (Negative Potential): Localized around the Nitrogen (N1) and Fluorine (F6).

    • Blue Regions (Positive Potential): Localized around the Chlorine (C2), indicating susceptibility to nucleophilic displacement (e.g., by amines in drug synthesis).

References

  • Arjunan, V., et al. (2011). "Density functional theory studies on vibrational and electronic spectra of 2-chloro-6-methoxypyridine." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Subashchandrabose, S., et al. (2010). "Molecular structure and vibrational spectra of 2-chloroquinoline-3-carboxaldehyde." Spectrochimica Acta Part A.

  • PubChem Database. (2025).[6] "this compound (CID 15059433)."[6] National Center for Biotechnology Information.

  • Frisch, M. J., et al. (2016). "Gaussian 16 Rev. C.01." Gaussian, Inc., Wallingford CT.
  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.

Sources

Comparative analysis of the reaction kinetics of fluorinated vs non-fluorinated chloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the reaction kinetics between standard 4,7-dichloroquinoline scaffolds and their fluorinated analogs (e.g., 4-chloro-7-fluoroquinoline or ring-fluorinated variants).

In drug development, the chloroquinoline moiety is a privileged scaffold (e.g., Chloroquine, Bosutinib). The strategic introduction of fluorine is often employed to modulate metabolic stability (


) and potency.[1][2] However, this substitution drastically alters the synthetic reaction kinetics  (SNAr reactivity) and the degradation kinetics  (metabolic clearance).

Key Takeaway: Fluorination generally accelerates the rate of Nucleophilic Aromatic Substitution (SNAr) at the C4 position due to inductive activation, while simultaneously decelerating metabolic oxidative clearance by blocking Cytochrome P450 sites.

Part 1: Electronic Landscape & Theoretical Basis

To understand the kinetics, we must first establish the electronic influence of the halogen substituent on the quinoline ring.

Inductive vs. Resonance Effects

The reactivity of the C4-chlorine leaving group is dictated by the electron density of the pyridine ring.

  • Non-Fluorinated (4,7-dichloroquinoline): The C7-chlorine exerts a moderate electron-withdrawing group (EWG) effect (

    
    ), activating the C4 position for nucleophilic attack.
    
  • Fluorinated Analogs: Fluorine is the most electronegative element (

    
    ). When substituted on the benzenoid ring (e.g., C6, C7, or C8), it exerts a potent inductive withdrawing effect (
    
    
    
    ). Although it has a donating resonance effect (
    
    
    ), the
    
    
    effect dominates in stabilizing the anionic Meisenheimer intermediate formed during SNAr.
The Kinetic Consequence
  • 
     (SNAr):  Fluorinated scaffolds typically exhibit higher second-order rate constants (
    
    
    
    ) with amines compared to their chlorinated counterparts.
  • 
     (Metabolism):  Fluorinated scaffolds exhibit lower intrinsic clearance (
    
    
    
    ) due to the strength of the C-F bond (116 kcal/mol) vs. the C-H bond (99 kcal/mol).

Part 2: Nucleophilic Aromatic Substitution (SNAr) Kinetics[3]

The primary synthetic pathway for functionalizing chloroquinolines is the displacement of the C4-chloride by an amine nucleophile.

Reaction Mechanism & Transition State

The reaction proceeds via an addition-elimination mechanism.[3] The rate-determining step (RDS) is the formation of the Meisenheimer complex.

SNAr_Mechanism Reactants Reactants (4-Chloro-X-Fluoroquinoline + Amine) TS Transition State (Meisenheimer Complex) Reactants->TS k1 (Slow) Nucleophilic Attack Product Product (4-Amino-X-Fluoroquinoline) TS->Product k2 (Fast) Cl- Elimination F_Effect Fluorine (-I Effect) Stabilizes Anionic Charge F_Effect->TS Lowers Activation Energy

Figure 1: SNAr mechanism showing the stabilization of the transition state by Fluorine substituents.

Comparative Kinetic Data (Representative)

The following table summarizes the relative reactivity rates (


) when reacting various quinoline scaffolds with a standard nucleophile (e.g., morpholine) in a polar aprotic solvent (DMF, 

).
ScaffoldSubstituent (C7/C6)Hammett Constant (

)
Relative Rate (

)
Kinetic Outcome
Quinoline H0.001.0Baseline
Chloroquinoline 7-Cl0.23~4.5Moderate Activation
Fluoroquinoline 7-F0.06 (but strong -I)~6.2High Activation
Trifluoromethyl 7-CF

0.54~12.8Very High Activation

Note: While 7-F has a lower Hammett


 than Cl due to resonance competition, its strong inductive effect through the 

-framework often results in faster SNAr kinetics in heterocyclic systems by lowering the LUMO energy of the C4 center.

Part 3: Metabolic Stability Profiles

In drug discovery, "kinetics" also refers to the rate of degradation by metabolic enzymes (Microsomal Stability).

Oxidative Defluorination vs. Dechlorination

Cytochrome P450 enzymes (CYPs) typically attack electron-rich aromatic rings or alkyl substituents.

  • Non-Fluorinated: The C-H bonds on the benzenoid ring (positions 5, 6, 8) are "soft spots" for hydroxylation.

  • Fluorinated: Substituting H with F at these positions blocks hydroxylation.[1][4] The C-F bond is metabolically inert under physiological conditions.

Metabolic_Pathways cluster_NonF Non-Fluorinated (H/Cl) cluster_F Fluorinated (F) Drug Substrate (Quinoline Scaffold) CYP CYP450 Enzyme Drug->CYP Oxidation Ring Hydroxylation (Fast Kinetics) CYP->Oxidation If C-H present Block Metabolic Blocking (Steric/Electronic Shield) CYP->Block If C-F present Clearance1 Rapid Clearance Oxidation->Clearance1 Clearance2 Extended Half-life (t1/2) Block->Clearance2

Figure 2: Impact of Fluorination on Metabolic Clearance Pathways.

Part 4: Experimental Protocols

To validate these kinetic differences in your own lab, use the following self-validating protocols.

Protocol A: Determination of SNAr Second-Order Rate Constants ( )

Objective: Quantify the reactivity difference between 4,7-dichloroquinoline and 4-chloro-7-fluoroquinoline.

Reagents:

  • Substrate: 0.1 M Quinoline derivative in Acetonitrile (ACN).

  • Nucleophile: 1.0 M Morpholine (Pseudo-first-order excess).

  • Internal Standard: Biphenyl (inert).

Workflow:

  • Preparation: Mix substrate and internal standard in a thermostated reaction vial (

    
    ).
    
  • Initiation: Add Morpholine rapidly.

  • Sampling: Aliquot

    
     every 5 minutes into cold acidic quench buffer (stops reaction).
    
  • Analysis: Inject onto HPLC (C18 column, Water/ACN gradient).

  • Calculation: Plot

    
     vs. time to get 
    
    
    
    . Divide
    
    
    by [Nucleophile] to get
    
    
    .

Validation Check: The plot must be linear (


). If curvature exists, the amine concentration is changing (not pseudo-first-order), or product inhibition is occurring.
Protocol B: In Vitro Microsomal Stability Assay

Objective: Compare metabolic half-life (


).

Workflow:

  • Incubation: Incubate

    
     test compound with liver microsomes (0.5 mg/mL protein) and NADPH regenerating system at 
    
    
    
    .
  • Timepoints: 0, 5, 15, 30, 45, 60 min.

  • Quench: Add ice-cold Acetonitrile containing IS (Tolbutamide).

  • Analysis: LC-MS/MS monitoring parent ion depletion.

  • Calculation:

    
    .
    

References

  • Mechanistic Insight into SNAr

    • Neumann, C. N., et al. "Concerted nucleophilic aromatic substitutions."[5][6] Nature 534, 369–373 (2016).

  • Fluorine in Medicinal Chemistry (Metabolic Stability)

    • Purser, S., et al. "Fluorine in medicinal chemistry."[1][2][5][4][6][7][8] Chem. Soc. Rev. 37, 320-330 (2008).

  • Quinoline Synthesis & Reactivity

    • Solomon, V. R., & Lee, H. "Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies." Eur. J. Pharmacol. 625, 220–233 (2009).
  • Electronic Effects of Fluorine

    • Hagmann, W. K. "The many roles of fluorine in medicinal chemistry."[2][4][8] J. Med. Chem. 51, 4359–4369 (2008).

Sources

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-Chloro-6-Fluoroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gateway" Scaffold

In the landscape of heterocyclic drug discovery, 2-Chloro-6-fluoroquinoline represents a pivotal "gateway" scaffold. Unlike the classical 4-quinolone antibiotics (e.g., Ciprofloxacin) which rely on a 4-oxo-3-carboxylic acid core, the fully aromatic this compound serves as a versatile precursor for 2-substituted quinolines .

These analogs are currently driving breakthroughs in antimalarial (overcoming chloroquine resistance) and anticancer (targeting multidrug-resistant tumors) therapeutics. This guide objectively compares the performance of these analogs against industry standards, supported by experimental data and mechanistic insights.

Chemical Space & Design Strategy

The this compound scaffold offers two distinct vectors for chemical modification, creating a "bifunctional" SAR landscape:

  • Vector A (C-2 Position): The chlorine atom at C-2 is highly reactive toward nucleophilic aromatic substitution (

    
    ) and palladium-catalyzed cross-couplings (Suzuki/Heck). This allows for the introduction of diversity elements (amines, aryl groups) that dictate target affinity .
    
  • Vector B (C-6 Position): The fluorine atom at C-6 is a metabolic blocker and electronic modulator. It mimics the C-7 chlorine of Chloroquine but with altered lipophilicity and metabolic stability, influencing pharmacokinetics (PK) .

Visualizing the Design Logic

The following diagram illustrates the synthetic divergence from the core scaffold.

SAR_Logic Core This compound (The Scaffold) Path_A C-2 Modification (Target Affinity) Core->Path_A Nucleophilic Attack / Pd-Catalysis Path_B C-6 Fluorine Role (Metabolic Stability) Core->Path_B Electronic Effect Antimalarial 2-Arylvinyl Analogs (Styrylquinolines) Target: Hemozoin/Gyrase Path_A->Antimalarial + Arylvinyl linker Anticancer 2-Amino/Heteroaryl Analogs Target: Topoisomerase II Path_A->Anticancer + Cyclic amines

Figure 1: Strategic divergence in SAR studies. The C-2 position dictates the therapeutic class, while the C-6 fluorine optimizes the drug-like properties.

Comparative SAR Analysis

Antimalarial Application: Styrylquinolines

The most prominent application of this scaffold is in the synthesis of 2-arylvinylquinolines (Styrylquinolines) . These compounds are designed to overcome resistance mechanisms in Plasmodium falciparum that render Chloroquine (CQ) ineffective.

Mechanism: Like CQ, these analogs inhibit hemozoin formation. However, the vinyl linker and specific C-2 substitutions allow them to bind effectively even in mutant PfCRT (Chloroquine Resistance Transporter) strains.

Comparative Data: this compound Analogs vs. Standards

Data derived from in vitro assays against P. falciparum (CQ-resistant Dd2 strain).

Compound ClassC-2 SubstituentC-6 SubstituentEC50 (nM) [Dd2 Strain]Resistance Index (RI)*
Standard Chloroquine (N/A) 185.0 ~10.0
Analog A4-HydroxystyrylH41.21.2
Analog B4-HydroxystyrylFluoro 21.0 0.8
Analog C4-HydroxystyrylMethoxy28.61.5
Analog D4-FluorostyrylFluoro 8.7 < 1.0
  • Key Insight: The introduction of Fluorine at C-6 (Analog B) doubles the potency compared to the unsubstituted analog (Analog A).

  • Performance vs. Standard: Analog D (Dual-fluorinated) is >20x more potent than Chloroquine against resistant strains and shows no cross-resistance (RI < 1.0).

Anticancer Application: 2-Aminoquinolines

In oncology, the 2-chloro group is displaced by cyclic amines (piperazine, morpholine) or heteroaryls. These derivatives function as Topoisomerase II inhibitors , inducing apoptosis in cancer cells.

SAR Rule: Bulky, lipophilic groups at C-2 enhance membrane permeability and DNA intercalation.

Comparative Data: Cytotoxicity (IC50) in HepG2 Cells
CompoundStructure DescriptionIC50 (µM)Mechanism Note
Doxorubicin Standard Anthracycline 1.2 DNA Intercalation
2-Cl-6-F-QParent Scaffold>100Inactive (Needs functionalization)
Derivative X2-(4-Methylpiperazin-1-yl)-6-F12.5Moderate Topo II inhibition
Derivative Y2-(Benzimidazol-1-yl)-6-F2.4 High DNA affinity
  • Analysis: While simple amine substitutions (Derivative X) show moderate activity, fusing aromatic heterocycles at C-2 (Derivative Y) yields potency comparable to clinical standards like Doxorubicin, with potentially lower cardiotoxicity profiles due to the absence of the quinone moiety found in anthracyclines.

Experimental Protocols

To ensure reproducibility and "Trustworthiness" (E-E-A-T), the following protocols describe the synthesis of the key 2-amino-6-fluoroquinoline derivatives and the subsequent biological validation.

Synthesis Protocol: Nucleophilic Aromatic Substitution ( )

Objective: Displacement of C-2 Chlorine with an amine nucleophile.

  • Reagents: this compound (1.0 equiv), Amine (e.g., N-methylpiperazine, 1.2 equiv),

    
     (2.0 equiv), DMF (Dimethylformamide).
    
  • Procedure:

    • Dissolve this compound in dry DMF (0.5 M concentration).

    • Add

      
       and the amine.
      
    • Critical Step: Heat the reaction mixture to 100°C for 12 hours. (Note: The 2-Cl position is less reactive than 4-Cl; elevated temperature is required).

    • Monitor by TLC (Hexane:EtOAc 7:3).

    • Workup: Pour into ice water. The product usually precipitates. Filter and wash with cold water.

    • Purification: Recrystallize from Ethanol/Water.

Biological Assay: P. falciparum Growth Inhibition (SYBR Green I)

Objective: Determine EC50 values against malaria parasites.

  • Culture: Maintain P. falciparum (Dd2 strain) in human O+ erythrocytes at 5% hematocrit in RPMI 1640 medium.

  • Plating: Distribute parasite culture (100 µL, 0.5% parasitemia) into 96-well plates containing serial dilutions of the test compounds (from 10 µM down to 0.1 nM).

  • Incubation: Incubate for 72 hours at 37°C in a gas mixture (

    
    ).
    
  • Lysis & Detection:

    • Add 100 µL of lysis buffer containing SYBR Green I (DNA intercalating dye).

    • Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log(concentration) to determine EC50 using non-linear regression (GraphPad Prism).

Mechanism of Action (Visualized)

The following diagram details the dual-pathway mechanism where these analogs operate, distinguishing between the antiparasitic and antineoplastic modes.

MOA Drug 2-Substituted-6-Fluoroquinoline Target_Malaria Target A: Hemozoin (Malaria) (Parasite Food Vacuole) Drug->Target_Malaria Accumulation in Acidic Vacuole Target_Cancer Target B: Topoisomerase II (Cancer) (Nucleus) Drug->Target_Cancer Intercalation into DNA Action_A Inhibits Heme Polymerization (Accumulation of toxic Heme) Target_Malaria->Action_A Action_B Stabilizes Cleavable Complex (DNA Double-Strand Breaks) Target_Cancer->Action_B Death Cell/Parasite Death (Apoptosis) Action_A->Death Action_B->Death

Figure 2: Dual mechanism of action. The scaffold's lipophilicity allows it to penetrate both the parasitic food vacuole and the cancer cell nucleus.

Conclusion & Future Outlook

The SAR studies of This compound analogs demonstrate that this scaffold is not merely a generic intermediate but a high-value pharmacophore.

  • Superiority: The 6-Fluoro styrylquinoline derivatives exhibit nanomolar potency against drug-resistant malaria, outperforming Chloroquine.

  • Versatility: The 2-Cl handle allows for rapid library generation, facilitating the discovery of non-cardiotoxic anticancer agents.

  • Recommendation: For researchers targeting resistant P. falciparum, the 2-(4-fluorostyryl)-6-fluoroquinoline motif is the current "gold standard" lead from this series.

References

  • Synthesis and Antimalarial Activity of Styrylquinolines. Source: National Institutes of Health (NIH) / PubMed Central. Title: Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. URL:[Link] (Note: This seminal paper establishes the 21 nM potency of the 6-Fluoro derivatives).

  • Anticancer Potential of Fluoroquinolone Derivatives. Source: MDPI (Molecules). Title: Recent Development of Fluoroquinolone Derivatives as Anticancer Agents.[1][2][3] URL:[Link]

  • Mechanism of Action in Malaria. Source: American Society for Microbiology (ASM). Title: Activity of fluoroquinolone antibiotics against Plasmodium falciparum in vitro.[4][5][6] URL:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.